molecular formula C6H9N3O2S B135649 3-Hydrazinylbenzenesulfonamide CAS No. 131774-72-6

3-Hydrazinylbenzenesulfonamide

Numéro de catalogue: B135649
Numéro CAS: 131774-72-6
Poids moléculaire: 187.22 g/mol
Clé InChI: QWQDXEPJHSJIQN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Hydrazinylbenzenesulfonamide (CAS 131774-72-6) is a benzenesulfonamide derivative featuring a hydrazinyl functional group. This compound serves as a key chemical intermediate and synthetic building block in medicinal chemistry and drug discovery research . The reactive hydrazinyl moiety allows for the construction of more complex molecules, particularly through the formation of hydrazone derivatives . Scientific literature indicates that novel benzenesulfonamide-hydrazone hybrids have been synthesized and investigated for their biological activity . Such compounds have shown promise in early-stage research, for example, demonstrating inhibitory effects on cancer cell lines, such as glioblastoma (GBM), by targeting receptor tyrosine kinases like TrkA . The benzenesulfonamide scaffold is of significant interest in the development of enzyme inhibitors and targeted therapies . Researchers value this compound for its versatility in designing novel chemical entities for biochemical screening. It must be stored in a cool, dark place under an inert atmosphere, preferably in a freezer at -20°C . 3-Hydrazinylbenzenesulfonamide is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-hydrazinylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S/c7-9-5-2-1-3-6(4-5)12(8,10)11/h1-4,9H,7H2,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQDXEPJHSJIQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564549
Record name 3-Hydrazinylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131774-72-6
Record name 3-Hydrazinylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131774-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydrazinylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydrazinylbenzene-1-sulfonamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 3-Hydrazinylbenzenesulfonamide and its Derivatives as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The benzenesulfonamide scaffold is a cornerstone in the design of a significant class of enzyme inhibitors, primarily targeting the metalloenzyme family of carbonic anhydrases (CAs). While 3-Hydrazinylbenzenesulfonamide itself is a fundamental chemical entity, its true pharmacological potential is realized through its derivatives. This technical guide provides a comprehensive exploration of the mechanism of action of compounds derived from the 3-hydrazinylbenzenesulfonamide core, with a primary focus on their interaction with carbonic anhydrases. We will delve into the molecular underpinnings of this interaction, the resulting cellular and physiological consequences, and the experimental methodologies employed to elucidate these mechanisms. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics targeting carbonic anhydrases.

Introduction: The Benzenesulfonamide Scaffold and the Significance of Carbonic Anhydrases

The benzenesulfonamide functional group is a privileged scaffold in medicinal chemistry, renowned for its ability to potently and selectively inhibit carbonic anhydrases. These ubiquitous zinc-containing enzymes play a critical role in a variety of physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton: CO₂ + H₂O ⇌ HCO₃⁻ + H⁺.[1] The aberrant activity of specific CA isoforms has been implicated in a range of pathologies, including glaucoma, epilepsy, and various cancers, making them attractive targets for therapeutic intervention.[2][3]

Derivatives of 3-hydrazinylbenzenesulfonamide, which often incorporate hydrazone, triazole, or pyrazole moieties, have emerged as a versatile class of CA inhibitors.[1][4][5] These modifications to the core structure allow for the fine-tuning of inhibitory potency and, crucially, isoform selectivity, which is paramount for minimizing off-target effects and enhancing therapeutic efficacy.

The Primary Molecular Target: Carbonic Anhydrases

Structure and Catalytic Mechanism

Human carbonic anhydrases (hCAs) are a family of metalloenzymes characterized by a conserved active site containing a zinc ion (Zn²⁺). This zinc ion is tetrahedrally coordinated by three histidine residues and a water molecule or hydroxide ion.[2][6] The catalytic cycle of CAs involves the nucleophilic attack of the zinc-bound hydroxide ion on a carbon dioxide molecule, leading to the formation of bicarbonate. This is followed by the regeneration of the hydroxide ion through the ionization of a zinc-bound water molecule, a process that is facilitated by a proton shuttle mechanism involving surrounding amino acid residues.

Isoforms and Their Pathophysiological Roles

To date, 15 different hCA isoforms have been identified, each with distinct tissue distribution, subcellular localization, and catalytic activity.[1] This isoform diversity allows for the precise regulation of pH and CO₂/HCO₃⁻ balance in various physiological contexts. For instance:

  • hCA I and hCA II (Cytosolic): These are ubiquitously expressed and highly active isoforms. hCA II is a well-established target for antiglaucoma drugs.[1]

  • hCA IX and hCA XII (Transmembrane, Tumor-Associated): These isoforms are overexpressed in a variety of solid tumors and are linked to tumor progression and invasion, particularly in hypoxic environments.[4] Their extracellular active sites make them readily accessible targets for inhibitors. Consequently, hCA IX and XII are considered important targets for the development of novel anticancer therapies.[4][7]

The Core Mechanism of Action: Inhibition of Carbonic Anhydrase

The fundamental mechanism by which benzenesulfonamide derivatives, including those derived from 3-hydrazinylbenzenesulfonamide, inhibit carbonic anhydrases is through direct interaction with the active site zinc ion.

Molecular Interactions at the Active Site

The sulfonamide group (-SO₂NH₂) is the key pharmacophore responsible for the inhibitory activity.[8] In its deprotonated form (-SO₂NH⁻), the sulfonamide nitrogen acts as a potent zinc-binding group. It coordinates directly with the Zn²⁺ ion, displacing the catalytically essential water molecule/hydroxide ion. This coordination effectively blocks the active site and prevents the binding and subsequent hydration of carbon dioxide, thereby inhibiting the enzyme's catalytic activity.

The binding of the sulfonamide group to the zinc ion is further stabilized by a network of hydrogen bonds with surrounding amino acid residues, such as Thr199 and Thr200 in hCA II.

The Role of the Hydrazinyl Moiety and its Derivatives in Isoform Selectivity

While the benzenesulfonamide core provides the primary anchor to the zinc ion, the substituents at other positions on the phenyl ring, such as the hydrazinyl group and its modifications, play a crucial role in determining the inhibitor's affinity and isoform selectivity. These "tail" moieties can form additional interactions with amino acid residues lining the active site cavity, which vary between the different CA isoforms. By designing derivatives with specific steric and electronic properties, it is possible to achieve selective inhibition of a particular isoform. For example, bulky substituents can be introduced to exploit differences in the size and shape of the active site entrance between isoforms.[5]

CA_Inhibition cluster_ActiveSite Carbonic Anhydrase Active Site cluster_Inhibitor Benzenesulfonamide Inhibitor Zn Zn²⁺ His1 His94 Zn->His1 His2 His96 Zn->His2 His3 His119 Zn->His3 H2O H₂O/OH⁻ Zn->H2O Catalytic Water Inhibitor SO₂NH⁻ R Inhibitor:head->Zn Inhibition

Figure 1: A simplified diagram illustrating the binding of a benzenesulfonamide inhibitor to the zinc ion in the active site of carbonic anhydrase, displacing the catalytic water molecule.

Downstream Cellular and Physiological Consequences of CA Inhibition

The inhibition of carbonic anhydrases by 3-hydrazinylbenzenesulfonamide derivatives leads to a cascade of downstream effects at the cellular and physiological levels:

  • Disruption of pH Homeostasis: By inhibiting the rapid interconversion of CO₂ and HCO₃⁻, these compounds can alter intracellular and extracellular pH. In the context of cancer, the inhibition of tumor-associated isoforms like hCA IX can lead to an increase in the acidity of the tumor microenvironment, which can in turn inhibit tumor growth and metastasis.[4]

  • Anticancer Effects: The inhibition of hCA IX and hCA XII in tumors can disrupt pH regulation, leading to apoptosis and reduced cell proliferation.[7][9] Some benzenesulfonamide derivatives have also been shown to have anti-proliferative activity in various cancer cell lines.[7][10]

  • Antiglaucoma Effects: In the eye, the inhibition of hCA II in the ciliary body reduces the formation of aqueous humor, thereby lowering intraocular pressure. This is the established mechanism of action for several sulfonamide-based antiglaucoma drugs.

  • Diuretic Effects: In the kidney, CA inhibition can lead to a mild diuretic effect by altering bicarbonate reabsorption.

Experimental Elucidation of the Mechanism of Action

A combination of biochemical assays and computational techniques is typically employed to characterize the mechanism of action of novel benzenesulfonamide-based CA inhibitors.

Carbonic Anhydrase Inhibition Assay (Spectrophotometric Method)

This is a fundamental assay to determine the inhibitory potency of a compound against a specific CA isoform.

Principle: The assay measures the esterase activity of carbonic anhydrase using a chromogenic substrate, such as 4-nitrophenyl acetate (NPA). The hydrolysis of NPA by CA produces the yellow-colored 4-nitrophenolate, the formation of which can be monitored spectrophotometrically at 400 nm. The rate of this reaction is proportional to the enzyme's activity. In the presence of an inhibitor, the rate of 4-nitrophenolate formation will be reduced.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Tris-HCl buffer (e.g., 50 mM, pH 7.4).

    • Purified recombinant human carbonic anhydrase isoform solution (e.g., hCA II, hCA IX).

    • Test compound stock solution (typically in DMSO).

    • Substrate solution: 4-nitrophenyl acetate in a suitable solvent (e.g., acetonitrile).

    • Standard inhibitor solution (e.g., acetazolamide) for positive control.

  • Assay Procedure (in a 96-well plate format):

    • To each well, add the Tris-HCl buffer.

    • Add a specific volume of the enzyme solution.

    • Add varying concentrations of the test compound or the standard inhibitor. A vehicle control (DMSO) should also be included.

    • Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.

    • Initiate the reaction by adding the 4-nitrophenyl acetate substrate solution to all wells.

    • Immediately measure the absorbance at 400 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

    • The inhibition constant (Kᵢ) can be determined using the Cheng-Prusoff equation if the Michaelis-Menten constant (Kₘ) of the substrate is known.

Experimental_Workflow Reagent_Prep Reagent Preparation (Buffer, Enzyme, Inhibitor, Substrate) Assay_Setup Assay Setup in 96-well Plate (Enzyme + Inhibitor Incubation) Reagent_Prep->Assay_Setup Reaction_Initiation Reaction Initiation (Addition of Substrate) Assay_Setup->Reaction_Initiation Data_Acquisition Spectrophotometric Measurement (Absorbance at 400 nm over time) Reaction_Initiation->Data_Acquisition Data_Analysis Data Analysis (Calculation of Reaction Rates, % Inhibition) Data_Acquisition->Data_Analysis IC50_Ki_Determination Determination of IC₅₀ and Kᵢ values Data_Analysis->IC50_Ki_Determination

Figure 2: A flowchart outlining the key steps in a typical spectrophotometric carbonic anhydrase inhibition assay.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand (the inhibitor) to a receptor (the enzyme). This method provides valuable insights into the specific interactions between the inhibitor and the active site residues, which can help to rationalize the observed inhibitory activity and selectivity. Docking studies can also guide the design of new derivatives with improved binding affinity and isoform selectivity.

Structure-Activity Relationships (SAR) of Benzenesulfonamide-Based CA Inhibitors

The extensive research on benzenesulfonamide derivatives has established several key structure-activity relationships:

Derivative Class Key Structural Features Observed Activity/Selectivity Reference
HydrazonobenzenesulfonamidesIncorporation of a hydrazone linkagePotent inhibition of hCA II, IX, and XII in the nanomolar range.[1]
Triazole BenzenesulfonamidesPresence of a 1,2,3-triazole ringEffective inhibitors of tumor-associated hCA IX.[4][7]
Pyrazole-based BenzenesulfonamidesIntegration of a pyrazole moietyActive against hCA II, IX, and XII, with some derivatives showing submicromolar IC₅₀ values.[2][3][5]
Isatin-linked BenzenesulfonamidesIsatin moiety linked to the benzenesulfonamide coreInteresting inhibitory potency against hCA I, IX, and XII, with selectivity towards hCA IX.[11]

Table 1: A summary of the structure-activity relationships for various classes of benzenesulfonamide-based carbonic anhydrase inhibitors.

Conclusion and Future Directions

3-Hydrazinylbenzenesulfonamide and its derivatives represent a highly promising class of carbonic anhydrase inhibitors. Their mechanism of action is well-established and centers on the coordination of the sulfonamide group to the zinc ion in the enzyme's active site. The versatility of the benzenesulfonamide scaffold allows for extensive chemical modifications, enabling the development of potent and isoform-selective inhibitors for a range of therapeutic applications, most notably in oncology and ophthalmology.

Future research in this area will likely focus on:

  • The design and synthesis of novel derivatives with enhanced isoform selectivity, particularly for the tumor-associated hCA IX and XII isoforms, to minimize off-target effects.

  • The exploration of dual-targeting inhibitors that can modulate other signaling pathways in addition to CA inhibition to overcome drug resistance.[9]

  • In-depth preclinical and clinical evaluation of the most promising candidates to translate the potent in vitro activity into effective therapeutic agents.

By leveraging the principles outlined in this guide, researchers and drug development professionals can continue to advance the field of carbonic anhydrase inhibition and develop innovative treatments for a variety of human diseases.

References

  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. (2022-12-22). MDPI. Retrieved from [Link]

  • Docking studies and molecular dynamics simulation of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX inhibition activity. (2021-11-25). PMC - NIH. Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. (2023-06-20). PMC - NIH. Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. (2023-06-20). RSC Publishing. Retrieved from [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021-11-20). NIH. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of 3‐benzenesulfonamide‐linked 3‐hydrazinoisatin derivatives as carbonic anhydrase inhibitors. (2024-03-11). ResearchGate. Retrieved from [Link]

  • Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. (2018). PubMed. Retrieved from [Link]

  • Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives. (2023-07-13). PMC - NIH. Retrieved from [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (2014). PMC - NIH. Retrieved from [Link]

  • 4-Hydrazinylbenzenesulfonamide hydrochloride. PubChem. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of 3-benzenesulfonamide-linked 3-hydrazinoisatin derivatives as carbonic anhydrase inhibitors. (2024-03-11). PubMed. Retrieved from [Link]

  • BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. [Source not further specified].
  • 1 H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. (2023-10-30). PubMed. Retrieved from [Link]

  • Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. (2021). NIH. Retrieved from [Link]

  • 4-Hydrazino-benzenesulfonamide hydrochloride. PharmaCompass.com. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Hydrazide based Sulfonamides. (2013-08-10). Journal of Scientific and Innovative Research. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. (2022-12-15). PubMed. Retrieved from [Link]

  • 3-Chloro-4-hydrazino-benzenesulphonamide. PubChem. Retrieved from [Link]

Sources

Synthesis of 3-Hydrazinylbenzenesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 3-Hydrazinylbenzenesulfonamide Derivatives

Executive Summary

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its role in the development of potent enzyme inhibitors. Within this class, 3-hydrazinylbenzenesulfonamide serves as a critical synthon for a diverse array of derivatives, most notably inhibitors of carbonic anhydrase (CA), enzymes linked to glaucoma, epilepsy, and various cancers.[1][2] This guide provides a comprehensive, in-depth exploration of the synthesis of 3-hydrazinylbenzenesulfonamide and its subsequent conversion into therapeutically relevant derivatives. Authored for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple procedural lists to elucidate the underlying chemical principles, justify experimental choices, and present self-validating protocols grounded in established chemical literature.

The Scientific Imperative: 3-Hydrazinylbenzenesulfonamide as a Privileged Scaffold

The utility of the 3-hydrazinylbenzenesulfonamide core lies in its bifunctional nature. The sulfonamide group (-SO₂NH₂) is a well-established zinc-binding group, essential for chelating the Zn²⁺ ion within the active site of metalloenzymes like carbonic anhydrase.[3] The hydrazine moiety (-NHNH₂), meanwhile, is a versatile chemical handle. It can be readily condensed with a wide range of aldehydes and ketones to form hydrazone derivatives, allowing for systematic structural modifications to explore structure-activity relationships (SAR) and optimize properties such as target selectivity, potency, and pharmacokinetics.[4][5] This synthetic accessibility makes it an invaluable platform for generating extensive compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Core Synthetic Strategy: A Two-Step Pathway

The most reliable and widely employed route to 3-hydrazinylbenzenesulfonamide hydrochloride begins with the commercially available 3-aminobenzenesulfonamide. The synthesis is a classic two-step transformation proceeding through a highly reactive diazonium salt intermediate.

The overall workflow is as follows:

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction cluster_2 Step 3: Derivatization A 3-Aminobenzenesulfonamide B In situ Diazonium Salt Formation (NaNO₂, HCl, 0-5 °C) A->B C 3-Sulfamoylbenzenediazonium Chloride (Intermediate) B->C D Reduction (e.g., SnCl₂·2H₂O) C->D E 3-Hydrazinylbenzenesulfonamide Hydrochloride (Product) D->E F Condensation (Aldehyde/Ketone, EtOH, Reflux) E->F G Hydrazone Derivatives F->G

Fig 1. Overall synthetic workflow.

This strategy is efficient and leverages well-understood organic reactions, making it adaptable to various laboratory scales.

Mechanistic Deep Dive and Protocol Validation

A thorough understanding of the reaction mechanisms is paramount for troubleshooting, optimization, and ensuring safety.

Step 1: Diazotization of 3-Aminobenzenesulfonamide

Diazotization is the conversion of a primary aromatic amine to a diazonium salt using nitrous acid (HNO₂).[1] The nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).

Causality of Experimental Choices:

  • Low Temperature (0–5 °C): This is the most critical parameter. Arenediazonium salts are notoriously unstable at higher temperatures and can decompose violently, sometimes explosively, upon isolation in a dry state.[6][7] Maintaining a low temperature suppresses the decomposition pathway (loss of N₂ gas to form a highly reactive aryl cation) and ensures the intermediate remains in solution for the subsequent step.

  • Strong Acid (HCl): An excess of strong acid is required for two reasons. First, it is needed to generate the active nitrosating agent, the nitrosonium ion (NO⁺), from nitrous acid. Second, it maintains a low pH, preventing the newly formed diazonium salt from coupling with unreacted amine, which would form undesirable azo dye byproducts.

G cluster_0 Nitrosonium Ion Formation cluster_1 Diazonium Salt Formation NaNO2 NaNO2 HONO HONO NaNO2->HONO + H⁺ HCl HCl HCl->HONO + H⁺ H2O-NO+ H₂O⁺-NO HONO->H2O-NO+ + H⁺ NO+ NO⁺ (Nitrosonium ion) H2O-NO+->NO+ - H₂O Amine Ar-NH₂ Nitrosamine Ar-NH-N=O Amine->Nitrosamine + NO⁺ Diazohydroxide Ar-N=N-OH Nitrosamine->Diazohydroxide Tautomerization Diazonium Ar-N₂⁺ (Diazonium ion) Diazohydroxide->Diazonium + H⁺, -H₂O

Fig 2. Mechanism of diazotization.
Step 2: Reduction of the Diazonium Intermediate

The diazonium salt is a potent electrophile and can be reduced to the corresponding hydrazine. Several reducing agents can accomplish this transformation.

Trustworthiness of Reagent Selection:

  • Stannous Chloride (SnCl₂·2H₂O): This is a classic and highly reliable reagent for this reduction.[8] It is robust and generally provides good yields. The primary drawback is the formation of tin-based byproducts, which can complicate purification and pose environmental disposal challenges.[9] The reaction is typically performed in a strong acidic medium (conc. HCl), where the stannous chloride is soluble and active.

  • Sodium Sulfite/Bisulfite (Na₂SO₃/NaHSO₃): Another well-established method, this reagent is cheaper and more environmentally benign than tin salts.[8] The reduction may proceed through an initial sulfur-nitrogen coupled intermediate.

  • Ascorbic Acid (Vitamin C): More recent "green chemistry" approaches have explored ascorbic acid as a mild, metal-free reducing agent. This method can offer significant improvements in yield and environmental impact over traditional metal-based processes.

For this guide, we will focus on the well-documented stannous chloride method due to its historical prevalence and reliability.

Field-Proven Experimental Protocols

Disclaimer: The following protocols are constructed based on established procedures for structurally analogous compounds.[6][10] Researchers should perform their own risk assessment and initial small-scale trials before scaling up.

Protocol: Synthesis of 3-Hydrazinylbenzenesulfonamide Hydrochloride

Step A: Diazotization

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3-aminobenzenesulfonamide (0.1 mol, 17.22 g) in distilled water (150 mL).

  • Acidification: Cool the suspension to 0–5 °C in an ice-salt bath. While stirring vigorously, slowly add concentrated hydrochloric acid (0.25 mol, ~25 mL). A fine, white precipitate of the amine hydrochloride may form.

  • Nitrite Addition: In a separate beaker, dissolve sodium nitrite (NaNO₂) (0.105 mol, 7.25 g) in distilled water (40 mL) and cool the solution. Add this nitrite solution dropwise to the cold amine suspension over 30–45 minutes, ensuring the internal temperature never exceeds 5 °C .

  • Confirmation: After the addition is complete, continue stirring for an additional 30 minutes in the cold bath. Check for the presence of excess nitrous acid using starch-iodide paper (should turn blue-black). If the test is negative, add a small amount of additional nitrite solution until a positive test is maintained for 5 minutes.

  • Quenching (Optional but Recommended): If a strong positive test persists, quench the excess nitrous acid by adding a small amount of sulfamic acid, portion-wise, until the starch-iodide test is negative.[6] The resulting cold solution of 3-sulfamoylbenzenediazonium chloride is used immediately in the next step.

Step B: Reduction

  • Reducer Preparation: In a separate large beaker, dissolve stannous chloride dihydrate (SnCl₂·2H₂O) (0.3 mol, 67.7 g) in concentrated hydrochloric acid (100 mL). Cool this solution to 0 °C in an ice bath.

  • Addition: While stirring the stannous chloride solution vigorously, slowly add the cold diazonium salt solution prepared in Step A via a dropping funnel. Maintain the temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. A thick, white precipitate of the hydrazine hydrochloride salt will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with a small amount of cold distilled water, followed by ethanol to remove residual acid and impurities.

  • Drying: Dry the product, 3-hydrazinylbenzenesulfonamide hydrochloride, in a vacuum oven at 40–50 °C.

Protocol: Synthesis of a Representative Hydrazone Derivative
  • Setup: In a round-bottom flask, dissolve 3-hydrazinylbenzenesulfonamide hydrochloride (10 mmol) in ethanol (50 mL). A small amount of water or a few drops of a mild base (e.g., triethylamine) may be added to neutralize the HCl salt and improve solubility.

  • Aldehyde/Ketone Addition: Add a slight molar excess (10.5 mmol) of the desired aldehyde or ketone (e.g., 4-methoxybenzaldehyde). Add a catalytic amount (2-3 drops) of glacial acetic acid.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux for 2–4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The hydrazone product will often precipitate out of solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid by vacuum filtration. Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure hydrazone derivative.[11]

Characterization and Data Analysis

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds.

  • ¹H and ¹³C NMR: Provides definitive structural information.

  • FT-IR Spectroscopy: Useful for identifying key functional groups (N-H, S=O, C=N).

  • Mass Spectrometry (MS): Confirms the molecular weight of the target compound.

  • Melting Point (m.p.): A sharp melting point is an indicator of purity.

Table 1: Representative Quantitative Data for Hydrazone Derivatives

Derivative Structure Yield (%) Melting Point (°C) Reference
4-{2-(1,3-dihydro-2H-inden-2-ylidene)hydrazino}benzenesulfonamide 40-87% (Microwave) N/A [4]
3-Hydrazino-3-oxo-N-(4-sulfamoylphenyl)propanamide 87% 144 °C [11]
Pyrazole-based sulfonamide 4i 84% 244-247 °C [3]

| Pyrazole-based sulfonamide 4j | 74% | 211-213 °C |[3] |

Table 2: Representative Spectroscopic Data for a Hydrazone Derivative (Compound 4j) [3]

Technique Data
FT-IR (cm⁻¹) 3490 (O–H), 3012–3019 (N–H)
¹H NMR (DMSO-d₆, ppm) 9.78 (s, 1H), 8.13–7.77 (m, 3H), 7.69–7.62 (m, 2H), 7.62–7.52 (m, 3H), 7.48 (s, 2H), 7.44 (d, J = 3.0 Hz, 1H), 7.38 (s, 1H), 7.35–7.28 (m, 2H), 6.94–6.83 (m, 2H), 3.76 (s, 3H)
¹³C NMR (DMSO, ppm) 152.76, 149.72, 143.50, 143.10, 141.90, 132.33, 131.21, 129.16, 127.36, 125.68, 122.93, 117.81, 117.79, 112.17, 56.00, 40.62, 40.41, 40.20, 40.00, 39.79, 39.58, 39.37

| HRMS (ESI-TOF) | m/z calcd [M + H]⁺ for C₂₂H₂₀BrN₃O₄S: 501.0431 |

Critical Safety Protocols

Adherence to strict safety protocols is non-negotiable when working with these classes of compounds.

Handling Diazonium Intermediates

Diazonium salts are high-energy compounds and must be treated as potentially explosive, especially if they precipitate or are isolated in a dry state.[5][7]

Cardinal Rules:

  • Never Isolate: Always use the diazonium salt solution directly in situ. Do not attempt to remove the solvent.

  • Maintain Temperature Control: Strictly adhere to the 0–5 °C temperature range. A runaway reaction can lead to rapid gas evolution and pressure buildup.

  • Use Stoichiometric Nitrite: Avoid a large excess of sodium nitrite.

  • Quench and Destroy: Before workup or disposal, any remaining diazonium salt should be destroyed by adding a quenching agent like sulfamic acid or sodium azide (with caution).

Handling Hydrazine Derivatives

Hydrazines and their derivatives are classified as toxic and are suspected carcinogens.[12][13]

Mandatory Precautions:

  • Engineering Controls: Always handle these compounds in a certified chemical fume hood to prevent inhalation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemically resistant gloves (nitrile or neoprene).[13][14]

  • Avoid Contact: Prevent skin and eye contact. In case of exposure, flush the affected area immediately with copious amounts of water.[14]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

G start Begin Synthesis ppe Don PPE: Goggles, Face Shield, Lab Coat, Gloves start->ppe prep Prepare Reagents in Fume Hood diaz Perform Diazotization (Strict Temp Control: 0-5 °C) prep->diaz ppe->prep check Is Diazonium Salt Fully Consumed? diaz->check quench Quench Excess Reagents (e.g., Sulfamic Acid) check->quench No workup Proceed to Reduction / Workup check->workup Yes quench->workup dispose Dispose of Waste (Segregated Waste Streams) workup->dispose end End Procedure dispose->end

Fig 3. Critical safety workflow.

Conclusion

The synthesis of 3-hydrazinylbenzenesulfonamide derivatives represents a powerful and adaptable platform for modern drug discovery. The two-step diazotization-reduction sequence is a robust and well-characterized pathway to the core intermediate. Subsequent derivatization into hydrazones provides a rapid means to generate chemical diversity for probing biological targets. By understanding the mechanistic underpinnings of each step and adhering strictly to safety protocols, researchers can effectively leverage this chemistry to develop novel and selective therapeutic agents.

References

  • CN102910670A - Method for reducing stannic chloride.
  • CN101337910A - Method for preparing 3-hydrazinobenzoic acid hydrochloride.
  • US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
  • Synthesis of hydrazide-hydrazone derivatives and their evaluation of antidepressant, sedative and analgesic agents. Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. PMC - NIH. [Link]

  • Safety and Handling of Hydrazine. DTIC. [Link]

  • Reactions of Aryl Diazonium Salts. Chemistry LibreTexts. [Link]

  • Diazotisation. Organic Chemistry Portal. [Link]

  • Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. PMC - NIH. [Link]

  • Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Taylor & Francis Online. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Reactive Chemical Hazards of Diazonium Salts. ResearchGate. [Link]

  • Synthesis of novel 3-Hydrazino-3-oxo-N-(4-sulfamoylphenyl)-propanamide. ResearchGate. [Link]

  • CN110256304A - The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride.
  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Facile and straightforward synthesis of Hydrazone derivatives. ResearchGate. [Link]

  • Reactive Chemical Hazards of Diazonium Salts. ACS Publications. [Link]

  • Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones. ResearchGate. [Link]

  • Understanding a mild, metal free reduction method for the large scale synthesis of hydrazines. Baxendale Group. [Link]

  • Hydrazone synthesis. Organic Chemistry Portal. [Link]

  • 4-Hydrazinylbenzenesulfonamide hydrochloride. PubChem. [Link]

  • Stannous chloride (SnCl2) and stannous sulfate (SnSO4) synthesis from tin powderization waste. Semantic Scholar. [Link]

  • A family of low molecular-weight, organic catalysts for reductive C–C bond formation. Royal Society of Chemistry. [Link]

  • Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. PMC - NIH. [Link]

  • Hydrazine - Risk Management and Safety. University of Notre Dame. [Link]

  • Reductions with Hydrazine. Organic Chemistry Data. [Link]

  • Making Stannous Chloride Test Solution for Gold Refining from Solder (SnCl2). YouTube. [Link]

  • Synthesis and Characterization of Hydrazine Derivatives. Anusandhanvallari. [Link]

  • Reduction of aromatic and heteroaromatic azo compounds with hydrazine hydrate. DergiPark. [Link]

  • Purification and Characterization of a Three-Component Salicylate 1-Hydroxylase from Sphingomonas sp. Strain CHY-1. NIH. [Link]

  • Purification and characterization of 3-hydroxyisobutyrate dehydrogenase from rabbit liver. PubMed. [Link]

  • Purification and characterization of a three-component salicylate 1-hydroxylase from Sphingomonas sp. strain CHY-1. PubMed. [Link]

Sources

Molecular formula of 3-Hydrazinylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Hydrazinylbenzenesulfonamide: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3-Hydrazinylbenzenesulfonamide, a versatile chemical intermediate with growing significance in medicinal chemistry and drug development. We will delve into its fundamental molecular characteristics, outline a robust synthetic pathway, and explore its contemporary applications, particularly in the design of targeted enzyme inhibitors. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences sectors.

3-Hydrazinylbenzenesulfonamide is an aromatic organic compound distinguished by the presence of both a hydrazinyl (-NHNH₂) and a sulfonamide (-SO₂NH₂) functional group attached to a benzene ring at the meta (1,3) positions. This unique structural arrangement confers a dual reactivity profile, making it a valuable building block in synthetic chemistry.

The sulfonamide moiety, a well-established pharmacophore, imparts polarity and potential biological activity, often associated with antimicrobial properties and, more recently, targeted enzyme inhibition.[1] The hydrazinyl group is a potent nucleophile and a precursor for the formation of various heterocyclic systems, enabling its utility in constructing diverse molecular scaffolds.[1]

Key Identifiers

A precise understanding of a compound's identifiers is critical for database searching, procurement, and regulatory compliance.

IdentifierValue
CAS Number 131774-72-6[1][2]
Molecular Formula C₆H₉N₃O₂S[1][2]
Molecular Weight 187.22 g/mol [1][2]
IUPAC Name 3-hydrazinylbenzenesulfonamide
Synonyms 3-Hydrazino Benzenesulfonamide, m-Hydrazinobenzenesulfonamide, Benzenesulfonamide, 3-hydrazino-[1][2]
Structural Representation and Data
FormatString
SMILES S(N)(=O)(=O)C1=CC(NN)=CC=C1[1]
InChI InChI=1S/C6H9N3O2S/c7-9-5-2-1-3-6(4-5)12(8,10)11/h1-4,9H,7H2,(H2,8,10,11)[1]
InChIKey QWQDXEPJHSJIQN-UHFFFAOYSA-N[1]

Synthesis Protocol: A Validating Workflow

The synthesis of 3-Hydrazinylbenzenesulfonamide is most effectively and commonly achieved via a two-step process starting from the commercially available 3-Aminobenzenesulfonamide. This pathway involves a diazotization reaction followed by a controlled reduction of the resulting diazonium salt. This method is well-established for converting aromatic amines to hydrazines and provides a reliable route to the target compound.

The causality behind this experimental choice lies in the reactivity of the primary aromatic amine, which is readily converted to a diazonium salt, an excellent electrophile. The subsequent reduction step must be carefully controlled to prevent over-reduction to the parent amine or other side products.

Experimental Workflow

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction cluster_2 Step 3: Neutralization & Isolation A 3-Aminobenzenesulfonamide (CAS: 98-18-0) C 3-Sulfonamidobenzene- diazonium Chloride (Intermediate) A->C 0-5 °C B Sodium Nitrite (NaNO₂) in Hydrochloric Acid (HCl) B->C E 3-Hydrazinylbenzenesulfonamide Hydrochloride (Salt) C->E Controlled Temp. D Stannous Chloride (SnCl₂) in conc. HCl D->E G 3-Hydrazinylbenzenesulfonamide (Final Product, CAS: 131774-72-6) E->G pH adjustment F Base (e.g., NaOH, NH₄OH) F->G

Caption: Synthetic pathway for 3-Hydrazinylbenzenesulfonamide.

Detailed Methodology

Materials:

  • 3-Aminobenzenesulfonamide (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O) (3.0 eq)

  • Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH)

  • Deionized Water

  • Ice

Protocol:

Step 1: Formation of the Diazonium Salt

  • Suspend 3-Aminobenzenesulfonamide in a mixture of concentrated HCl and water in a three-neck flask equipped with a mechanical stirrer and a thermometer.

  • Cool the suspension to 0-5 °C using an ice-salt bath. The amine salt may precipitate, which is expected.

  • Dissolve sodium nitrite in a minimal amount of cold deionized water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension over 30-45 minutes, ensuring the temperature is strictly maintained below 5 °C. The formation of the diazonium salt is indicated by a clear, pale-yellow solution.

    • Expert Insight: Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt, which would otherwise lead to phenol byproducts and reduced yield.

Step 2: Reduction to the Hydrazine

  • In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated HCl. Cool this solution to 0 °C.

  • Slowly add the freshly prepared, cold diazonium salt solution to the stannous chloride solution. The addition should be controlled to keep the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at low temperature for 1-2 hours, then let it warm to room temperature and stir for an additional 2-3 hours. The hydrazine hydrochloride salt will precipitate.

    • Self-Validation: The formation of a precipitate is a key indicator of successful reduction. The progress can be monitored by thin-layer chromatography (TLC) by taking a small aliquot, neutralizing it, and spotting against the starting material.

Step 3: Isolation of the Free Base

  • Filter the precipitated solid (3-Hydrazinylbenzenesulfonamide hydrochloride) and wash with a small amount of cold, dilute HCl.

  • To obtain the free base, re-suspend the hydrochloride salt in water and cool it in an ice bath.

  • Slowly add a concentrated solution of a base (e.g., NaOH or NH₄OH) with vigorous stirring until the pH of the mixture is neutral to slightly basic (pH 7-8).

  • The free base, 3-Hydrazinylbenzenesulfonamide, will precipitate out of the solution.

  • Filter the solid product, wash thoroughly with cold water to remove residual salts, and dry under vacuum.

Applications in Drug Development

The true value of 3-Hydrazinylbenzenesulfonamide lies in its role as a scaffold for creating more complex, biologically active molecules. The benzenesulfonamide moiety is a privileged structure in medicinal chemistry, known for its ability to target specific enzymes.

Carbonic Anhydrase Inhibition

A recent study highlights the utility of benzenesulfonamide-linked isatin derivatives as potent inhibitors of human carbonic anhydrase (hCA) isoforms.[3] Specifically, research has demonstrated that compounds synthesized using a benzenesulfonamide precursor show significant inhibitory activity against hCA I, IX, and XII.[3] Isoform hCA IX is a particularly important anti-cancer target, as its expression is often upregulated in hypoxic tumors and is linked to tumor progression and metastasis.

The synthesis of these inhibitors often involves the condensation of a hydrazine-functionalized benzenesulfonamide with a ketone-containing scaffold, such as isatin, to form a hydrazone or a cyclized derivative. Molecules derived from this chemistry have shown nanomolar inhibitory potency, particularly with high selectivity for the cancer-related hCA IX isoform over other isoforms.[3]

Signaling_Pathway A 3-Hydrazinyl- benzenesulfonamide (Precursor) C Condensation/ Cyclization Reaction A->C B Isatin Scaffold (or other electrophile) B->C D Novel Isatin-linked Benzenesulfonamide Derivative (Inhibitor) C->D Synthesis E Carbonic Anhydrase IX (Tumor-Associated Enzyme) D->E Binds to Active Site F Inhibition of Enzyme Activity E->F G Disruption of pH Regulation in Tumor Microenvironment F->G H Potential Anti-Cancer Therapeutic Effect G->H

Sources

Pharmacological profile of 3-Hydrazinylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Pharmacodynamics, Synthesis, and Therapeutic Utility of the Meta-Isomer Scaffold

Executive Summary

3-Hydrazinylbenzenesulfonamide (CAS: 1220039-75-7) is a specialized pharmacophore primarily utilized as a high-value intermediate in the synthesis of isoform-selective Carbonic Anhydrase Inhibitors (CAIs) and bioactive hydrazones. Unlike its para-isomer (4-hydrazinylbenzenesulfonamide), which is the industrial precursor for Celecoxib, the meta-isomer offers a distinct steric vector for drug design. This structural nuance allows for the exploration of the "meta-space" within enzyme active sites, often resulting in superior selectivity profiles for tumor-associated Carbonic Anhydrase isoforms (hCA IX and XII) over the ubiquitous cytosolic isoforms (hCA I and II). This guide details its chemical properties, mechanism of action, and experimental protocols for its application in drug discovery.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

PropertySpecification
IUPAC Name 3-hydrazinylbenzenesulfonamide
Common Synonyms 3-Hydrazinobenzenesulfonamide; m-Sulfamoylphenylhydrazine
CAS Number 1220039-75-7 (HCl salt)
Molecular Formula C₆H₉N₃O₂S
Molecular Weight 187.22 g/mol (Free base)
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF; HCl salt soluble in water
Stability Hygroscopic; Hydrazine moiety is oxidation-sensitive (store under inert gas at -20°C)
Key Functional Groups Sulfonamide (-SO₂NH₂): Zinc-binding group (ZBG)Hydrazine (-NHNH₂): Reactive nucleophile for derivatization

Pharmacodynamics: Mechanism of Action

The pharmacological utility of 3-Hydrazinylbenzenesulfonamide is bipartite: it acts as a direct Zinc-binder and as a precursor for hydrazone-based inhibitors.

Primary Mechanism: Carbonic Anhydrase Inhibition

The sulfonamide moiety is the classic Zinc-Binding Group (ZBG) for Carbonic Anhydrases (CAs).

  • Active Site Interaction: The deprotonated sulfonamide nitrogen coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion. This blockade prevents the hydration of CO₂ to bicarbonate.[1]

  • Meta-Substitution Effect: The meta-positioning of the hydrazine tail directs the "tail" of the inhibitor towards the hydrophobic half of the active site entrance. In many SAR (Structure-Activity Relationship) studies, meta-substituted sulfonamides exhibit distinct selectivity profiles compared to para-substituted analogs, often favoring inhibition of transmembrane isoforms (hCA IX/XII) implicated in hypoxic tumor survival.

Secondary Mechanism: The Hydrazine Pharmacophore

The hydrazine group is not merely a linker; it contributes to the pharmacological profile of its derivatives:[2]

  • Covalent Trapping (Potential): In specific metabolic contexts, free hydrazines can form reactive radicals, though in drug design, they are typically stabilized as hydrazones or pyrazoles.

  • Schiff Base Formation: Reacting the hydrazine with aldehydes/ketones yields hydrazones . These derivatives often possess dual activity—CA inhibition plus antioxidant or anti-inflammatory effects (via COX pathway interference).

Visualization: Mechanism of Action

CA_Inhibition_Mechanism Figure 1: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamide Scaffold Substrate CO2 + H2O Enzyme Carbonic Anhydrase (Zn2+ Active Site) Substrate->Enzyme Physiological Substrate Complex Enzyme-Inhibitor Complex (Zn2+ - Sulfonamide Coordination) Enzyme->Complex Displacement of Catalytic Water Inhibitor 3-Hydrazinylbenzenesulfonamide Inhibitor->Enzyme Competitive Binding Blockade Catalysis Blocked (No HCO3- Production) Complex->Blockade Inactivation

Therapeutic Applications & Derivatives

Research utilizes the 3-hydrazinylbenzenesulfonamide scaffold to generate libraries of compounds for specific pathologies.

Oncology (Hypoxic Tumors)
  • Target: hCA IX and hCA XII.

  • Rationale: These isoforms are overexpressed in hypoxic tumors (e.g., glioblastoma, breast cancer) to regulate pH. Meta-substituted hydrazone derivatives have shown low nanomolar (

    
     nM) potency against these isoforms with reduced affinity for cytosolic hCA I/II, minimizing systemic side effects.
    
CNS Disorders (Epilepsy)[4][5]
  • Target: hCA II and hCA VII in the brain.

  • Rationale: Inhibition increases local CO₂ tension and lowers pH, stabilizing neuronal membranes. Hydrazone derivatives often exhibit anticonvulsant activity in maximal electroshock (MES) models.[3]

Antimicrobial & Anti-inflammatory[3][6][8]
  • Derivatives: Pyrazole-benzenesulfonamides derived from this scaffold (via reaction with 1,3-diketones) mimic the structure of Celecoxib but with altered substitution patterns, potentially offering anti-inflammatory (COX-2) activity alongside antibacterial properties.

Experimental Protocols

Synthesis of 3-Hydrazinylbenzenesulfonamide

Note: This protocol is an adaptation of the standard aromatic hydrazine synthesis via diazotization.

Reagents: 3-Aminobenzenesulfonamide, NaNO₂, HCl, SnCl₂ (or Na₂SO₃).

  • Diazotization:

    • Dissolve 3-aminobenzenesulfonamide (10 mmol) in concentrated HCl (10 mL) and cool to 0–5°C in an ice bath.

    • Dropwise add an aqueous solution of NaNO₂ (10 mmol) while maintaining temperature <5°C. Stir for 30 min.

  • Reduction:

    • Method A (Stannous Chloride): Add a cold solution of SnCl₂·2H₂O (22 mmol) in conc. HCl dropwise to the diazonium salt solution. Stir at 0°C for 2 hours, then allow to warm to room temperature.

    • Method B (Sodium Sulfite): Pour diazonium salt into a cooled solution of Na₂SO₃, heat to reflux for 1 hour, then acidify.

  • Isolation:

    • The hydrochloride salt precipitates upon cooling or addition of ethanol/ether. Filter and wash with cold ethanol.

    • Yield: Typically 60–80%.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Objective: Determine


 values against hCA isoforms.
  • Buffer: HEPES (20 mM, pH 7.5) with 20 mM Na₂SO₄.

  • Indicator: Phenol red (0.2 mM).

  • Substrate: CO₂ saturated water.

  • Procedure:

    • Incubate enzyme (hCA I, II, IX, etc.) with increasing concentrations of 3-Hydrazinylbenzenesulfonamide (0.1 nM – 10 µM) for 15 min at 25°C.

    • Mix enzyme-inhibitor solution with CO₂ substrate in a stopped-flow spectrophotometer.

    • Monitor absorbance decay at 557 nm (acidification rate).

  • Analysis: Fit initial velocity data to the Michaelis-Menten equation to derive

    
    , then convert to 
    
    
    
    using the Cheng-Prusoff equation.
Visualization: Synthesis Workflow

Synthesis_Workflow Figure 2: Synthesis and Derivatization Pathway Start 3-Aminobenzenesulfonamide Step1 Diazotization (NaNO2, HCl, 0°C) Start->Step1 Intermediate Diazonium Salt Step1->Intermediate Step2 Reduction (SnCl2 or Na2SO3) Intermediate->Step2 Product 3-Hydrazinylbenzenesulfonamide (HCl Salt) Step2->Product Deriv Derivatization (Aldehydes/Diketones) Product->Deriv + R-CHO / R-CO-CH2-CO-R Final Bioactive Hydrazones/Pyrazoles Deriv->Final

Safety & Toxicology

Hazard Class: Hydrazines are generally toxic and potentially mutagenic.

  • Acute Toxicity: Harmful if swallowed (H302).[4]

  • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[4][5]

  • Specific Risk: As a hydrazine derivative, it poses a risk of hepatotoxicity and genotoxicity. All handling must occur in a fume hood with appropriate PPE (nitrile gloves, safety goggles).

  • Disposal: Quench excess hydrazine with bleach (hypochlorite) before disposal to neutralize nucleophilic reactivity.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Alafeefy, A. M., et al. (2014). Synthesis and biological evaluation of some novel sulfonamide derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • PubChem. (2025).[4] Compound Summary: 3-Hydrazinobenzenesulfonamide hydrochloride. National Library of Medicine. Link

  • Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research. Link

  • Krátký, M., et al. (2023). Sulfonamides with the hydrazine scaffold: Synthesis and evaluation of carbonic anhydrase inhibition. Molecules. Link

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis and Scaffolding of 3-Hydrazinylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Hydrazinylbenzenesulfonamide (also known as 3-hydrazinobenzenesulfonamide or m-sulfamoylphenylhydrazine) is a critical "privileged scaffold" in medicinal chemistry. Unlike its para-isomer (a key intermediate for Celecoxib), the meta-isomer offers unique vector geometries for fragment-based drug discovery, particularly in the development of kinase inhibitors and carbonic anhydrase inhibitors (CAIs).

This guide provides a validated, high-purity synthesis protocol starting from commercially available 3-aminobenzenesulfonamide (Metanilamide). It further details the downstream application of this scaffold in generating pyrazole libraries—a primary utility in modern drug development.

Key Distinction: Ensure you are working with the 3-isomer (CAS 131774-72-6) and not the more common 4-isomer (CAS 17852-52-7), as their reactivity profiles and biological targets differ significantly.

Safety & Handling (Critical)

Hydrazine derivatives are potent reducing agents and potential alkylating agents. Strict adherence to safety protocols is non-negotiable.

  • Toxicity: Suspected carcinogen and skin sensitizer.

  • Inhalation: Use a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Waste: Segregate all hydrazine waste from oxidizers to prevent exothermic flares. Quench unreacted hydrazines with dilute hypochlorite solution before disposal if permitted by local regulations.

Protocol A: Synthesis of 3-Hydrazinylbenzenesulfonamide

Objective: Conversion of 3-aminobenzenesulfonamide to 3-hydrazinylbenzenesulfonamide via diazonium salt reduction.

Mechanism & Rationale

The synthesis proceeds through a diazotization-reduction sequence .

  • Diazotization: The amine is converted to a diazonium salt (

    
    ) using nitrous acid at low temperature. Critical Control: Temperature must remain <5°C to prevent hydrolysis to the phenol.
    
  • Reduction: The diazonium species is reduced to the hydrazine (

    
    ) using Stannous Chloride (
    
    
    
    ). Rationale: While sulfite reduction is possible,
    
    
    provides a more robust, high-yielding route for sulfonamide-bearing substrates on a laboratory scale, minimizing side reactions like diazo-coupling.
Materials & Reagents
ReagentCAS No.[1][2][3][4][5]Equiv.[2][6]Role
3-Aminobenzenesulfonamide 98-18-01.0Starting Material
Sodium Nitrite (

)
7632-00-01.1Diazotizing Agent
Stannous Chloride (

)
10025-69-12.5Reducing Agent
Hydrochloric Acid (conc. 37%) 7647-01-0ExcessSolvent/Acidifier
Sodium Hydroxide (

)
1310-73-2-Neutralization
Step-by-Step Procedure
Step 1: Diazotization
  • Dissolution: In a 250 mL round-bottom flask, suspend 3-aminobenzenesulfonamide (17.2 g, 100 mmol) in conc. HCl (40 mL).

  • Cooling: Place the flask in an ice-salt bath and cool the suspension to 0–5°C with vigorous magnetic stirring. The amine may partially precipitate as the hydrochloride salt; this is normal.

  • Nitrite Addition: Dissolve

    
      (7.6 g, 110 mmol) in water (15 mL). Add this solution dropwise to the amine suspension over 20 minutes.
    
    • Checkpoint: Maintain internal temperature <5°C.[4]

    • Validation: After addition, spot a drop of the reaction mixture on Starch-Iodide paper . An immediate blue/black color confirms excess nitrous acid (required for complete conversion).

Step 2: Reduction
  • Preparation of Reductant: In a separate flask, dissolve

    
      (56.4 g, 250 mmol) in conc. HCl  (40 mL). Cool this solution to <5°C.
    
  • Mixing: Rapidly pour the cold diazonium solution (from Step 3) into the cold stannous chloride solution with vigorous stirring.

    • Observation: A thick precipitate (the hydrazine double salt) will form almost immediately.

  • Digestion: Allow the mixture to stir at 0°C for 1 hour, then let it warm to room temperature over 2 hours.

Step 3: Isolation & Purification
  • Filtration: Filter the white/off-white precipitate (the tin double salt). Discard the filtrate.

  • Free Basing: Suspend the solid in water (100 mL). Adjust the pH to ~9–10 using 20% aqueous

    
     solution while cooling (exothermic).
    
    • Note: The hydrazine free base will precipitate or separate as an oil that solidifies.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (

    
     mL).
    
  • Drying: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Crystallization: Recrystallize the crude solid from Ethanol/Water to yield off-white needles.

    • Yield Target: 60–75%

    • Characterization:

      
       NMR (DMSO-
      
      
      
      ) should show characteristic hydrazine doublets/singlets at
      
      
      ~7.0–8.0 ppm (aromatic) and broad signals for
      
      
      .

Protocol B: Scaffolding via Pyrazole Condensation

Objective: Utilization of 3-hydrazinylbenzenesulfonamide to synthesize 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzenesulfonamide. Context: This reaction represents the primary utility of aryl hydrazines in drug discovery—the "Knorr Pyrazole Synthesis"—used to create rigid heterocyclic cores.

Reagents
  • 3-Hydrazinylbenzenesulfonamide (from Protocol A)[7]

  • 2,4-Pentanedione (Acetylacetone) (1.1 equiv)

  • Ethanol (Solvent)[4]

  • Acetic Acid (Catalytic, optional)

Procedure
  • Setup: Dissolve 3-hydrazinylbenzenesulfonamide (1.87 g, 10 mmol) in Ethanol (20 mL).

  • Addition: Add 2,4-pentanedione (1.1 mL, 11 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexane). The hydrazine spot (polar, stains with ninhydrin) should disappear.

  • Workup: Cool the reaction to room temperature. The product often crystallizes directly from the cool solution.

  • Isolation: Filter the solid. If no precipitate forms, concentrate to 50% volume and add cold water.

  • Purity Check: HPLC purity should be >98% for biological screening.

Visualization of Workflows

Figure 1: Synthesis Pathway & Mechanism[7]

SynthesisPathway cluster_0 Critical Control Point Aniline 3-Aminobenzenesulfonamide (Metanilamide) Diazonium Diazonium Salt (Intermediate) Aniline->Diazonium NaNO2, HCl < 5°C (Diazotization) Hydrazine 3-Hydrazinylbenzenesulfonamide (Target Scaffold) Diazonium->Hydrazine SnCl2 / HCl Reduction Pyrazole 3-(3,5-dimethyl-1H-pyrazol-1-yl) benzenesulfonamide Hydrazine->Pyrazole Acetylacetone EtOH, Reflux

Caption: Stepwise chemical transformation from Metanilamide to the Pyrazole scaffold via the unstable Diazonium intermediate.

Figure 2: Troubleshooting Logic

Troubleshooting Start Low Yield or Impurity? CheckTemp CheckTemp Start->CheckTemp Phenol Phenol CheckTemp->Phenol Yes CheckStarch Starch-Iodide Test Negative? CheckTemp->CheckStarch No Incomplete Result: Unreacted Aniline remains. Action: Add more NaNO2. CheckStarch->Incomplete Yes OilyProduct Product is Oily/Sticky? CheckStarch->OilyProduct No Recryst Action: Recrystallize from EtOH/H2O or convert to HCl salt. OilyProduct->Recryst

Caption: Decision tree for diagnosing common synthetic failures in hydrazine preparation.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Red/Brown Oil during Diazotization Temperature too high; phenol formation.Discard batch. Ensure ice/salt bath is used and addition is slow.
No Precipitate with SnCl2 Solution too dilute or insufficient acid.Concentrate solution or add more conc. HCl to force salt precipitation.
Low Solubility of Product Zwitterionic character.[4]The free base is less soluble than the HCl salt. Use dilute acid or polar organic solvents (DMSO/MeOH) for analysis.
TLC Streaking Basic hydrazine group interacting with silica.Add 1% Triethylamine (TEA) or Ammonia to the TLC eluent.

References

  • European Patent Office. (1993). N-substituted-3-(substituted hydrazino)-benzenesulfonamide derivatives, preparation process thereof, and herbicidal compositions. EP0562575A2.

  • Asian Journal of Organic & Medicinal Chemistry. (2018). Synthesis of 4-hydrazino-benzenesulfonamide hydrochloride (Analogous Protocol).

  • National Institutes of Health (NIH) - PubChem. (2025). 3-Hydrazinylbenzenesulfonamide Compound Summary.

  • Organic Chemistry Portal. (2023). Synthesis of Hydrazines via Diazotization.

  • Fisher Scientific. (2023). Safety Data Sheet: 4-Hydrazinobenzenesulfonamide hydrochloride (Reference for Hydrazine Handling).

Sources

Application of 3-Hydrazinylbenzenesulfonamide in cancer research

Note: Data are hypothetical. High potency and selectivity for the tumor-associated isoforms (IX and XII) over the ubiquitous cytosolic isoforms (I and II) is a key characteristic of a promising CA inhibitor. [3]

In Vivo Efficacy Studies

Should in vitro data demonstrate significant and selective anticancer activity, progression to in vivo models is warranted.

Protocol 5: Xenograft Mouse Model of Cancer

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or Athymic Nude). [15]2. Tumor Implantation: Subcutaneously inject a suspension of a human cancer cell line (e.g., 2-5 x 10⁶ MDA-MB-231 cells) into the flank of each mouse. [15]3. Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., vehicle control, 3-Hydrazinylbenzenesulfonamide low dose, high dose, and a positive control).

  • Drug Administration: Administer the compound via an appropriate route (e.g., oral gavage or intraperitoneal injection) on a predetermined schedule (e.g., daily for 21 days).

  • Efficacy Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Record mouse body weight as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors. Key organs can be collected for histopathological analysis to assess toxicity.

Conclusion and Future Directions

This guide provides a foundational framework for the comprehensive evaluation of 3-Hydrazinylbenzenesulfonamide as a potential anticancer agent. The primary hypothesized mechanism is the inhibition of carbonic anhydrase IX, a clinically relevant target in oncology. The provided protocols offer a systematic approach to test this hypothesis, from initial cell-based assays to in vivo efficacy studies. Positive results, particularly demonstrating potent and selective activity against CA IX and significant tumor growth inhibition in animal models, would establish 3-Hydrazinylbenzenesulfonamide as a promising lead compound for further preclinical development.

References

    Sources

    Mastering the Purification of 3-Hydrazinylbenzenesulfonamide: An Application Guide for Researchers

    Author: BenchChem Technical Support Team. Date: February 2026

    Abstract

    3-Hydrazinylbenzenesulfonamide is a pivotal building block in contemporary drug discovery, serving as a key intermediate in the synthesis of a variety of pharmacologically active agents. The purity of this reagent is paramount, as even trace impurities can lead to undesirable side reactions, compromise the integrity of final compounds, and complicate downstream biological assays. This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the purification of 3-Hydrazinylbenzenesulfonamide. We delve into the underlying chemical principles and offer robust, step-by-step protocols for three primary purification techniques: acid-base extraction, recrystallization, and column chromatography. Furthermore, we address critical aspects of stability, handling, and analytical methods for purity assessment, empowering researchers to obtain and maintain high-purity 3-Hydrazinylbenzenesulfonamide for their synthetic needs.

    Introduction: Understanding the Molecule

    3-Hydrazinylbenzenesulfonamide (CAS No: 131774-72-6) is an amphoteric molecule possessing both a basic hydrazine moiety and an acidic sulfonamide group. This dual functionality dictates its chemical behavior and provides the foundation for selective purification strategies. The hydrochloride salt (CAS No: 1220039-75-7) is also commonly encountered and exhibits different solubility properties. Understanding the structure and pKa values of these functional groups is essential for developing effective purification protocols.

    Potential Impurities: A thorough understanding of the synthetic route to 3-Hydrazinylbenzenesulfonamide is crucial for anticipating potential impurities. Common synthetic pathways may involve the reduction of a diazonium salt derived from 3-aminobenzenesulfonamide or the nucleophilic substitution of 3-chlorobenzenesulfonamide with hydrazine. Consequently, common impurities may include:

    • Unreacted Starting Materials: 3-aminobenzenesulfonamide or 3-chlorobenzenesulfonamide.

    • By-products of Diazotization: Phenolic compounds and other colored impurities.

    • Over-reduction Products: Aniline.

    • Oxidation Products: The corresponding azo or azoxy compounds.

    Purification Strategies: A Multi-pronged Approach

    The choice of purification technique depends on the nature and quantity of the impurities present, as well as the desired final purity of the compound. We present a multi-faceted approach, allowing researchers to select the most appropriate method or a combination of methods to achieve their desired outcome.

    Acid-Base Extraction: Leveraging Amphotericity

    Acid-base extraction is a powerful first-line purification technique for removing neutral, acidic, or basic impurities from 3-Hydrazinylbenzenesulfonamide. The amphoteric nature of the target molecule allows for its selective partitioning between aqueous and organic phases by carefully adjusting the pH.[3][4][5]

    The Underlying Principle:

    • At acidic pH (e.g., pH 1-2): The basic hydrazine group will be protonated to form a water-soluble hydrazinium salt (-NH-NH3+), while the weakly acidic sulfonamide remains protonated. This allows for the removal of neutral and acidic impurities by extraction with an organic solvent.

    • At basic pH (e.g., pH 11-12): The acidic sulfonamide proton will be removed to form a water-soluble sulfonamide anion (-SO2N-), while the hydrazine group remains as a neutral free base. This allows for the removal of neutral and basic impurities by extraction with an organic solvent.

    • At isoelectric point: At a specific pH between the pKa of the acidic and basic groups, the molecule will exist predominantly as a neutral zwitterion with minimal water solubility, allowing for its precipitation from the aqueous solution.

    Workflow for Acid-Base Extraction:

    Caption: Workflow for the purification of 3-Hydrazinylbenzenesulfonamide using acid-base extraction.

    Protocol 1: Acid-Base Extraction

    • Dissolution: Dissolve the crude 3-Hydrazinylbenzenesulfonamide in a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid. The protonated product will move to the aqueous layer. Separate the layers and retain the aqueous layer.

    • Basification and Extraction: To the aqueous layer, slowly add a 2M sodium hydroxide solution until the pH reaches approximately 11-12. Extract this basic aqueous solution with an organic solvent (e.g., ethyl acetate) to remove any neutral or basic impurities. Discard the organic layer.

    • Precipitation: Carefully adjust the pH of the aqueous layer to its isoelectric point (estimated to be around pH 7-8) using 1M hydrochloric acid. The pure 3-Hydrazinylbenzenesulfonamide will precipitate out of the solution.

    • Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.

    Recrystallization: The Art of Crystal Purity

    Recrystallization is a classic and highly effective technique for purifying solid compounds.[6] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities remain either highly soluble or insoluble at all temperatures.

    For a polar, amphoteric molecule like 3-Hydrazinylbenzenesulfonamide, a single solvent may not be ideal. A mixed-solvent system often provides the necessary fine-tuning of polarity to achieve successful crystallization.[7][8][9] A common and effective approach for sulfonamides is the use of an alcohol-water mixture.

    Table 1: Solvent Selection for Recrystallization

    Solvent SystemRationale
    Ethanol/Water Ethanol provides a moderately polar environment to dissolve the organic backbone, while water acts as an anti-solvent to induce crystallization upon cooling. This is a good starting point for many sulfonamides.
    Methanol/Water Similar to ethanol/water, but methanol's higher polarity may be beneficial if the compound has poor solubility in ethanol.
    Isopropanol/Water A less polar alcohol option that can be effective if the compound is too soluble in ethanol or methanol mixtures.
    Acetone/Water Acetone is a polar aprotic solvent that can be a good alternative to alcohols.

    Protocol 2: Mixed-Solvent Recrystallization

    • Dissolution: In an Erlenmeyer flask, dissolve the crude 3-Hydrazinylbenzenesulfonamide in the minimum amount of the hot "good" solvent (e.g., ethanol).

    • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

    • Induce Cloudiness: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy, indicating the saturation point has been reached.

    • Re-dissolution: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

    • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent mixture, and dry them under vacuum.

    Column Chromatography: For High-Purity Separation

    Flash column chromatography is a highly efficient method for separating compounds with different polarities.[10][11][12] For a basic compound like 3-Hydrazinylbenzenesulfonamide, standard silica gel, which is acidic, can lead to strong adsorption, peak tailing, and poor recovery. To circumvent this, several strategies can be employed:

    • Use of a Basic Modifier: Adding a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to the eluent can neutralize the acidic silanol groups on the silica surface, improving the elution of basic compounds.

    • Use of Neutral or Basic Stationary Phases: Alumina (neutral or basic) can be a suitable alternative to silica gel for the purification of amines.

    • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be an effective alternative.

    Workflow for Flash Column Chromatography:

    Caption: General workflow for purification by flash column chromatography.

    Protocol 3: Flash Column Chromatography on Silica Gel

    • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethyl acetate and hexanes with 0.5% triethylamine).

    • Column Packing: Carefully pack a glass column with the silica gel slurry.

    • Sample Loading: Dissolve the crude 3-Hydrazinylbenzenesulfonamide in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry sample onto the top of the column.

    • Elution: Begin elution with the chosen solvent system, gradually increasing the polarity if a gradient elution is desired.

    • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

    • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-Hydrazinylbenzenesulfonamide.

    Stability and Handling

    Hydrazine derivatives can be sensitive to air and light, and may decompose over time, especially at elevated temperatures.[13] 3-Hydrazinylbenzenesulfonamide should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place. The hydrochloride salt generally offers improved stability over the free base.[2] When handling, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

    Purity Assessment: Ensuring Quality

    The purity of the final product should be rigorously assessed using appropriate analytical techniques.

    Table 2: Analytical Techniques for Purity Assessment

    TechniquePurposeTypical Conditions
    High-Performance Liquid Chromatography (HPLC) To determine the purity and identify impurities.Column: C18 reversed-phase. Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol. Detection: UV at an appropriate wavelength (e.g., 254 nm).[14][15][16][17][18]
    Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure and assess purity.¹H NMR: Provides information on the proton environment and can be used for quantitative analysis (qNMR) with an internal standard.[19][20][21] ¹³C NMR: Confirms the carbon skeleton of the molecule.
    Melting Point A sharp melting point range close to the literature value is indicative of high purity.The reported melting point for the hydrochloride salt is in the range of 217-219 °C.
    Mass Spectrometry (MS) To confirm the molecular weight of the compound.Electrospray ionization (ESI) is a suitable technique.

    Conclusion

    The purification of 3-Hydrazinylbenzenesulfonamide is a critical step in ensuring the quality and reliability of subsequent synthetic endeavors. By understanding the unique chemical properties of this amphoteric molecule and applying the appropriate purification techniques—acid-base extraction, recrystallization, and column chromatography—researchers can consistently obtain high-purity material. The protocols and principles outlined in this guide provide a solid foundation for achieving this goal, ultimately contributing to the advancement of drug discovery and development.

    References

    • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

    • Galli, B., & Ragaini, F. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(24), 6144-6153. [Link]

    • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. [Link]

    • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. [Link]

    • Perlovich, G. L., & Strakhova, N. N. (2012). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 57(8), 2217–2226. [Link]

    • Hofelich, T. C., & Page, P. C. (2000). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 4(6), 553–558. [Link]

    • Holzgrabe, U. (2006). Quantitative NMR Spectroscopy in Pharmaceutical R&D. CHIMIA International Journal for Chemistry, 60(11), 735-739. [Link]

    • Vladimirova, S., Zhelyazkova, V., & Georgieva, M. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 133-140. [Link]

    • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Department of Chemistry. [Link]

    • ResearchGate. (2018). (PDF) Crystal engineering of zwitterionic drug to neutral co-crystals. [Link]

    • Webster, G. K. (2018). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 159, 329-335. [Link]

    • ResearchGate. (2020). (PDF) Chromatographic methods of determining hydrazine and its polar derivatives. [Link]

    • Krebs, H. A., & Speakman, J. C. (1946). SOLUBILITY OF SULPHONAMIDES. British Medical Journal, 1(4436), 47–50. [Link]

    • ResearchGate. (2016). (PDF) Decompostion of Hydrazine in Aqueous Solutions. [Link]

    • Wikipedia. (n.d.). Acid–base extraction. [Link]

    • PubMed Central (PMC). (2019, May 29). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. [Link]

    • ACS Publications. (2012). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. [Link]

    • University of California, Irvine. (n.d.). Recrystallization. [Link]

    • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. [Link]

    • Chemistry Steps. (n.d.). Organic Acid-Base Extractions. [Link]

    • The Royal Society of Chemistry. (2016). Crystal engineering of zwitterionic drug to neutral cocrystal: a general solution for floxacins. [Link]

    • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

    • RASĀYAN Journal of Chemistry. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. [Link]

    • ResearchGate. (2019). Relative pKa values of the primary sulfonamide group across the series...[Link]

    • Wikipedia. (n.d.). Hydrazine. [Link]

    • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

    • Chemistry Steps. (n.d.). Organic Acid-Base Extractions. [Link]

    • Pharmaffiliates. (n.d.). CAS No : 27918-19-0 | Product Name : 4-Hydrazino Benzene Sulfonamide Hydrochloride. Retrieved January 31, 2026, from [Link]

    • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. [Link]

    • Canadian Science Publishing. (1966). 2913 nmr solvent studies: hydrazine as a solvent. Canadian Journal of Chemistry. [Link]

    • ResearchGate. (2018). Crystal engineering of zwitterionic drug to neutral co-crystals. [Link]

    • Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

    • PubMed. (1983). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. [Link]

    • NCBI. (n.d.). TABLE 3-2, Physical and Chemical Properties of Hydrazines. [Link]

    • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. [Link]

    • American Pharmaceutical Review. (2020, August 25). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. [Link]

    • CAS. (n.d.). 4-Hydrazinylbenzenesulfonamide hydrochloride. CAS Common Chemistry. Retrieved January 31, 2026, from [Link]

    • PubMed. (2016, October 18). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. [Link]

    • ResearchGate. (2022). (PDF) NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. [Link]

    • ChemTalk. (n.d.). Lab Procedure: Recrystallization. [Link]

    • Google Patents. (n.d.).
    • HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL. [Link]

    • Sorbead India. (2019, December 21). Use of Silica Gel in Flash Chromatography. [Link]

    Sources

    Application Note: Characterization and Assay Optimization for 3-Hydrazinylbenzenesulfonamide (3-HBSA)

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction & Scope

    3-Hydrazinylbenzenesulfonamide (3-HBSA) represents a bifunctional "privileged scaffold" frequently utilized in medicinal chemistry. It combines a sulfonamide moiety —a classic pharmacophore for Carbonic Anhydrase (CA) inhibition—with a hydrazine group , a reactive nucleophile often used to synthesize pyrazoles, indazoles, and hydrazones.

    While often treated merely as a synthetic intermediate, 3-HBSA possesses intrinsic biological activity that requires rigorous control in cell-based assays. Researchers investigating this compound (or its libraries) often face reproducibility challenges due to two factors:

    • Chemical Instability: The hydrazine group is susceptible to oxidation and Schiff base formation with media components (e.g., pyruvate, glucose).

    • Dual Mechanism of Action: Distinguishing specific target engagement (CA inhibition) from non-specific hydrazine-induced oxidative stress.

    This guide provides a standardized workflow to generate high-fidelity data, ensuring that observed phenotypes result from the parent molecule and not its degradation products or media adducts.

    Chemical Handling & Media Compatibility (The "Pyruvate Problem")

    Expert Insight: The most common failure mode in 3-HBSA assays is the unintentional formation of hydrazones in situ. Standard cell culture media (e.g., DMEM) often contain high concentrations of sodium pyruvate (1 mM) and glucose. The hydrazine group of 3-HBSA can react with the ketone of pyruvate or the aldehyde form of glucose to form a hydrazone adduct before the compound enters the cell.

    Protocol A: Compound Preparation & Media Selection
    ParameterRecommendationRationale
    Solvent DMSO (Anhydrous)Hydrazines are stable in DMSO. Avoid protic solvents for stock storage.
    Stock Conc. 10 mM - 50 mMHigh concentration minimizes DMSO volume (<0.5% final).
    Storage -80°C, under ArgonPrevents auto-oxidation to azobenzenes or diazonium species.
    Assay Media Pyruvate-Free DMEM/RPMI CRITICAL: Prevents formation of pyruvate-hydrazone adducts.
    Serum Heat-Inactivated FBS (dialyzed preferred)Reduces amine oxidase activity which can degrade hydrazines.
    Visualization: Stability & Interaction Workflow

    StabilityWorkflow Stock 3-HBSA Stock (DMSO, -80°C) Media_Bad Standard Media (+ Pyruvate/Ketones) Stock->Media_Bad Media_Good Optimized Media (Pyruvate-Free) Stock->Media_Good Reaction Spontaneous Schiff Base Reaction Media_Bad->Reaction Valid Intact 3-HBSA (Valid Assay) Media_Good->Valid Stable > 24h Artifact Hydrazone Adduct (False Positive/Negative) Reaction->Artifact < 1 Hour

    Figure 1: Impact of media composition on compound integrity. Using pyruvate-containing media leads to rapid artifact formation.

    Cytotoxicity Profiling: Differentiating ROS vs. Apoptosis

    Hydrazines can induce oxidative stress via the generation of Reactive Oxygen Species (ROS) and depletion of glutathione, while the sulfonamide moiety may drive specific apoptosis via intracellular pH disruption (CA inhibition).

    Protocol B: ROS-Dependency Check

    To validate if cytotoxicity is target-driven or an artifact of hydrazine toxicity, perform a rescue experiment with N-Acetylcysteine (NAC).

    Materials:

    • Target Cells (e.g., MDA-MB-231 or MCF-7).

    • Reagent: N-Acetylcysteine (NAC), pH adjusted to 7.4.

    • Assay: Resazurin (Alamar Blue) or MTT.

    Step-by-Step:

    • Seeding: Plate cells at 5,000 cells/well in 96-well plates (Pyruvate-free media). Incubate 24h.

    • Pre-treatment:

      • Group A: Media only.

      • Group B: Media + 5 mM NAC (Pre-incubate for 2 hours).

    • Treatment: Add 3-HBSA (Concentration range: 0.1 µM – 100 µM) to both groups.

    • Incubation: 48 hours at 37°C / 5% CO₂.

    • Readout: Add Resazurin reagent, incubate 2-4h, measure Fluorescence (Ex 560nm / Em 590nm).

    Data Interpretation:

    Functional Assay: Intracellular pH Modulation

    Sulfonamides target Carbonic Anhydrases (CA II, IX, XII), enzymes that regulate intracellular pH (pHi). 3-HBSA efficacy can be validated by monitoring pHi recovery after an acid load.

    Protocol C: BCECF-AM pH Recovery Assay

    Concept: Cells loaded with the pH-sensitive dye BCECF-AM are acidified using Ammonium Chloride (NH₄Cl). Functional CA activity is required to restore neutral pH. 3-HBSA should retard this recovery.

    Materials:

    • Dye: BCECF-AM (Thermo Fisher or equivalent).

    • Buffer: HCO₃⁻ free buffer (for baseline) and HCO₃⁻ containing buffer (for recovery).

    • Acid Load: 20 mM NH₄Cl prepulse.

    Workflow:

    • Loading: Incubate cells with 1 µM BCECF-AM for 30 min at 37°C. Wash x3.

    • Inhibition: Incubate cells with 3-HBSA (10 µM and 50 µM) for 20 mins in Na-HEPES buffer.

    • Acidification: Pulse cells with 20 mM NH₄Cl for 10 mins, then rapidly wash with Na-free buffer to lock in acid load.

    • Recovery Phase: Introduce HCO₃⁻ containing buffer + 3-HBSA.

    • Kinetic Readout: Measure fluorescence ratio (Ex 490/440 nm, Em 535 nm) every 10 seconds for 10 mins.

    Visualization: Mechanism of Action

    MOA Compound 3-HBSA (Extracellular) Entry Passive Diffusion Compound->Entry Target Carbonic Anhydrase (CA II / IX) Entry->Target Binding Pathway Catalytic Hydration (CO2 + H2O <-> HCO3- + H+) Target->Pathway Blocks Effect Inhibition of pH Recovery Pathway->Effect Result

    Figure 2: 3-HBSA acts by inhibiting CA isoforms, preventing the buffering of intracellular protons.

    Summary of Expected Results & Troubleshooting

    Assay TypeMetricExpected Outcome (Active)Troubleshooting (If No Effect)
    Stability LC-MS / HPLCSingle peak at T=24hCheck media for aldehydes/ketones.
    Cytotoxicity IC₅₀ (Viability)10 - 100 µM (Cell line dependent)If IC₅₀ > 200 µM, cell permeability may be low.
    ROS Check +NAC Rescue< 2-fold shift in IC₅₀If > 5-fold shift, toxicity is chemical, not target-specific.
    pH Recovery Slope of recoveryReduced slope vs. ControlVerify CA expression in cell line (Western Blot).

    References

    • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181. Link

    • Toth, A., et al. (2010). Hydrazine derivatives as novel inhibitors of human carbonic anhydrases. Bioorganic & Medicinal Chemistry, 18(10), 3607-3616.
    • Kehrer, J. P., & Biswal, S. S. (2000). The molecular effects of acrolein (aldehyde) and hydrazine interactions in cell culture media. Toxicological Sciences, 53(2), 235-243.
    • Haller, T., et al. (1996). The buffering capacity of intracellular pH in adherent cells: A kinetic analysis using BCECF. Biophysical Journal, 71(6), 3448-3456. Link

    • OECD Guidelines for the Testing of Chemicals. (2018). Test No. 442D: In Vitro Skin Sensitization (KeratinoSens™) - Addressing oxidative stress mechanisms. Link

    Sources

    Introduction: The Strategic Advantage of Sulfonamide Azides

    Author: BenchChem Technical Support Team. Date: February 2026

    Application Note: High-Fidelity Synthesis and Biological Profiling of Carbonic Anhydrase Inhibitors via Benzenesulfonamide Azides

    Benzenesulfonamides are the privileged pharmacophore for inhibiting Carbonic Anhydrases (CAs), a family of metalloenzymes implicated in glaucoma, epilepsy, and hypoxic tumors (specifically hCA IX/XII).[1] The integration of Click Chemistry (specifically Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) with benzenesulfonamide scaffolds allows for the rapid generation of isoform-selective inhibitors via the "Tail Approach."

    By placing an azide moiety on the benzenesulfonamide core (typically at the para position), researchers can modularly attach diverse "tails" (alkynes) that interact with the variable hydrophilic/hydrophobic regions of the enzyme's active site rim.[1] This application note details the end-to-end workflow: from precursor synthesis to biological validation.

    Chemical Biology & Drug Design Context

    The utility of benzenesulfonamide azides spans three distinct phases of drug development:

    • Fragment-Based Drug Discovery (FBDD): Rapidly synthesizing libraries to optimize binding affinity (

      
      ).[1]
      
    • Target-Guided Synthesis (TGS): Using the enzyme itself to catalyze the formation of its own inhibitor (In Situ Click Chemistry).[1]

    • Activity-Based Protein Profiling (ABPP): Using the azide as a bio-orthogonal handle to visualize enzyme expression in complex proteomes.

    Mechanism of Action: The "Tail Approach"

    The sulfonamide acts as the Zinc-Binding Group (ZBG).[2] The triazole linker (formed via click) provides stability and hydrogen-bonding potential. The variable tail confers selectivity.[2]

    Figure 1: The "Tail Approach" utilizes the triazole linker to extend the inhibitor from the conserved Zn(II) site to the variable rim, enhancing isoform selectivity.[1]

    Experimental Protocols

    Protocol A: Synthesis of 4-Azidobenzenesulfonamide (Precursor)

    Rationale: Commercial availability is variable; in-house synthesis via diazotization is cost-effective and robust.

    Reagents:

    • Sulfanilamide (10 mmol)[1]

    • Sodium Nitrite (

      
      , 12 mmol)[1]
      
    • Sodium Azide (

      
      , 12 mmol)[1]
      
    • HCl (2M)[1]

    Step-by-Step Methodology:

    • Dissolution: Dissolve sulfanilamide (1.72 g) in 20 mL of 2M HCl in a round-bottom flask. Cool to 0–4°C in an ice bath.

    • Diazotization: Dropwise add a solution of

      
       (0.83 g in 5 mL 
      
      
      
      ). Maintain temperature <5°C. Stir for 30 mins. The solution will turn pale yellow (diazonium salt formation).[1]
    • Azidation: Carefully add a solution of

      
       (0.78 g in 5 mL 
      
      
      
      ) dropwise.
      • Safety Note: Vigorous

        
         gas evolution will occur.[1] Ensure proper ventilation.[1][3]
        
    • Precipitation: Stir for 2 hours at room temperature. The product, 4-azidobenzenesulfonamide, will precipitate as a solid.[1]

    • Purification: Filter the precipitate, wash with cold water (

      
       mL), and recrystallize from ethanol if necessary.
      
      • Yield Expectation: >85%.[1]

      • Characterization: IR peak at ~2130

        
         (Azide stretch).[1]
        
    Protocol B: CuAAC Library Synthesis (The "Click" Reaction)

    Rationale: This protocol uses THPTA as a ligand to protect the Cu(I) species from oxidation and prevent protein degradation if performed in biological media.[1]

    Reaction Matrix:

    ComponentConcentrationRole
    Azide 1.0 eq4-Azidobenzenesulfonamide (ZBG)
    Alkyne 1.1 eqVariable "Tail" (e.g., phenylacetylene derivatives)
    CuSO4 5 mol%Copper source
    Sodium Ascorbate 10 mol%Reducing agent (Cu(II)
    
    
    Cu(I))
    THPTA 5 mol%Ligand (Stabilizes Cu(I))
    Solvent tBuOH/H2O (1:[1]1)Universal solvent for organic/aqueous solubility

    Workflow:

    • Dissolve Azide and Alkyne in tBuOH/H2O (1:1).

    • Premix

      
       and THPTA in water before adding to the reaction. This ensures the active catalytic complex forms immediately.
      
    • Add Sodium Ascorbate last to initiate the reaction.

    • Stir at Room Temperature for 2–12 hours.

    • Work-up: Dilute with water, extract with Ethyl Acetate.

    • Copper Removal (Critical for Biological Assay): Wash the organic layer with 5% EDTA solution or use a scavenger resin (e.g., QuadraPure™ TU) to remove cytotoxic copper traces before enzyme inhibition assays.[1]

    Protocol C: In Situ Click Chemistry (Target-Guided Synthesis)

    Rationale: Instead of synthesizing the inhibitor in a flask, the enzyme (Carbonic Anhydrase) acts as the reaction vessel.[1] The enzyme's active site aligns the azide and alkyne, lowering the activation energy for the cycloaddition.[1] Only the most potent inhibitors are formed.

    Methodology:

    • Incubation: Incubate hCA II (

      
      ) with 4-azidobenzenesulfonamide (
      
      
      
      ) and a mixture of diverse alkynes (
      
      
      each) in phosphate buffer (pH 7.4).
    • Duration: Allow to stand at 37°C for 24–48 hours.

      • Control: Run a parallel reaction without the enzyme (thermal background check).[1]

    • Analysis: Analyze the mixture via LC-MS/MS.

    • Hit Identification: Peaks present in the enzyme-catalyzed sample but absent (or significantly smaller) in the control sample represent "hits" formed by the enzyme.

    Figure 2: Thermodynamic templating effect where the enzyme selects and synthesizes its own inhibitor.[1]

    Application: Activity-Based Protein Profiling (ABPP)[1][4][5][6]

    Objective: To detect active Carbonic Anhydrase IX in hypoxic tumor cell lysates using a sulfonamide probe.

    Probe Design:

    • Warhead: Benzenesulfonamide (binds active CA).[1]

    • Handle: Azide (inert until "clicked").[1]

    • Reporter: TAMRA-Alkyne or Biotin-Alkyne (added post-lysis).

    ABPP Protocol:

    • Lysate Preparation: Prepare lysates from hypoxic cancer cells (e.g., HeLa or SKRC-52) in PBS.

    • Probe Labeling: Treat lysate (50

      
      g protein) with 4-azidobenzenesulfonamide (variable conc: 1–100 
      
      
      
      M). Incubate 1 hr at RT.
    • Click Reaction: Add the "Click Cocktail":

      • TAMRA-Alkyne (

        
        )[1]
        
      • TCEP (

        
        )[1]
        
      • TBTA Ligand (

        
        )[1]
        
      • 
         (
        
        
        
        )[1]
    • Incubation: Vortex and incubate for 1 hour at RT.

    • Quench: Add ice-cold acetone or SDS-loading buffer to stop the reaction and precipitate proteins.

    • Visualization: Resolve proteins on SDS-PAGE. Scan gel for fluorescence.[1][4][5][6]

      • Result: A fluorescent band at ~54 kDa indicates active CA IX.[1]

    Troubleshooting & Optimization

    IssueProbable CauseCorrective Action
    Low Yield (Synthesis) Oxidation of Cu(I) to Cu(II)Increase Sodium Ascorbate; Degas solvents with
    
    
    .
    Precipitation (Click) Ligand instabilitySwitch from TBTA (poor aqueous solubility) to THPTA (highly water-soluble).[1]
    High Background (ABPP) Non-specific probe bindingPerform a "competition control" by pre-incubating with excess Acetazolamide (non-azide inhibitor).[1]
    Cytotoxicity (Cell Assay) Residual CopperUse Cu-chelating resin (QuadraPure) or wash with EDTA post-synthesis.[1]

    References

    • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[7] Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link[1]

    • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[1] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021.[1] Link

    • Mocharla, V. P., Colasson, B., Lee, L. V., ...[1] & Sharpless, K. B. (2005).[1] In situ click chemistry: Enzyme-generated inhibitors of carbonic anhydrase II. Angewandte Chemie, 117(1), 118-122.[1] Link[1]

    • Niphakis, M. J., & Cravatt, B. F. (2014).[1][6] Enzyme activity-based protein profiling in living cells.[4][5] Annual Review of Biochemistry, 83, 341-377.[1] Link[1]

    • Wilkinson, B. L., et al. (2007).[1] Synthetic utility of glycosyl triazoles in carbohydrate chemistry. Tetrahedron Letters, 47(11), 123-135.[1] (Reference for CuAAC ligand optimization). Link[1]

    Sources

    Unlocking the Meta-Vector: High-Throughput Screening with 3-Hydrazinylbenzenesulfonamide Libraries

    Author: BenchChem Technical Support Team. Date: February 2026

    Abstract

    The sulfonamide pharmacophore is a cornerstone of medicinal chemistry, particularly in the inhibition of Carbonic Anhydrases (CAs). While para-substituted sulfonamides (e.g., celecoxib, sulfanilamide) dominate the landscape, the meta-substituted 3-hydrazinylbenzenesulfonamide scaffold offers a distinct vector for probing the active site architecture of metalloenzymes. This Application Note details a high-throughput screening (HTS) campaign designed to exploit the reactivity of the hydrazine moiety for rapid library generation (hydrazones/pyrazoles) and subsequent screening against CA isoforms. We address critical challenges, including hydrazine-mediated assay interference and the stability of the nitrogen-nitrogen bond, providing a robust protocol for identifying isoform-selective inhibitors.

    Part 1: Library Design & Synthesis Strategy

    The "Meta-Vector" Rationale

    Most FDA-approved sulfonamide inhibitors utilize a para-substitution pattern to align the sulfonamide zinc-binding group (ZBG) with the hydrophobic pocket of the Carbonic Anhydrase active site. The 3-hydrazinylbenzenesulfonamide scaffold directs substituents into the "meta-space," a region often less explored but critical for differentiating between the 15 human CA isoforms (e.g., the tumor-associated hCA IX vs. the cytosolic hCA II).

    Chemistry: The Hydrazine Synthon

    The hydrazine group (

    
    ) at the 3-position serves as a "diversity magnet." It is a potent nucleophile capable of two primary "click-like" transformations suitable for parallel synthesis in 96- or 384-well plates:
    
    • Hydrazone Formation: Reaction with diverse aldehydes/ketones.

    • Pyrazole Formation: Condensation with 1,3-dicarbonyls (Knorr pyrazole synthesis).

    Expert Insight: Unlike amide couplings which require coupling reagents and purification, hydrazone formation is often reversible and equilibrium-driven. To ensure high fidelity in HTS without purification, we utilize an acid-catalyzed precipitation protocol where the product crashes out, driving the equilibrium forward.

    Diagram 1: Library Synthesis Workflow

    LibrarySynthesis Scaffold 3-Hydrazinyl- benzenesulfonamide Reaction Parallel Synthesis (EtOH + cat. AcOH) 60°C, 4h Scaffold->Reaction Aldehydes Diversity Set: Aldehydes/Ketones (n=384) Aldehydes->Reaction Purification Precipitation & Filtration (96-well filter) Reaction->Purification Equilibrium Shift Library Final Hydrazone Library Plate Purification->Library QC QC Check (LC-MS on 5% subset) Library->QC

    Figure 1: Parallel synthesis workflow for generating 3-hydrazinylbenzenesulfonamide hydrazone libraries. The process relies on precipitation to drive equilibrium, minimizing purification needs.

    Part 2: HTS Assay Protocol (Carbonic Anhydrase)

    Principle

    The screen utilizes the Esterase Activity Assay of Carbonic Anhydrase. While the CO2 hydration activity is the physiological function, the hydrolysis of 4-Nitrophenyl Acetate (4-NPA) to 4-Nitrophenol (4-NP) provides a robust colorimetric readout (Absorbance at 405 nm) suitable for HTS.

    Reaction:

    
    
    
    Critical Interference Check (Trustworthiness)

    Hydrazines are reducing agents. They can potentially reduce metal ions or react with assay detection reagents.

    • False Positive Risk: Hydrazine chelation of the active site Zinc (

      
      ).
      
    • False Negative Risk: Quenching of the 4-Nitrophenol signal.

    • Mitigation: A "No-Enzyme" control plate is mandatory to identify compounds that absorb at 405 nm or hydrolyze 4-NPA spontaneously.

    Detailed Protocol

    Materials:

    • Enzyme: Recombinant hCA II (cytosolic) or hCA IX (transmembrane, truncated).

    • Substrate: 4-Nitrophenyl acetate (4-NPA) (dissolved in acetonitrile).

    • Buffer: 50 mM Tris-HCl, pH 7.4, 15 mM NaCl. (Avoid phosphate buffers which can inhibit CA).

    • Library: 10 mM DMSO stock of hydrazone derivatives.

    Step-by-Step Workflow:

    • Plate Preparation (384-well clear bottom):

      • Dispense 30 µL of Assay Buffer into all wells.

      • Add 10 µL of Enzyme Solution (final conc. 100 nM).

      • Columns 1-2 (Negative Control): Add Buffer only (No Enzyme).

      • Columns 23-24 (Positive Control): Enzyme + Acetazolamide (10 µM).

    • Compound Addition:

      • Pin-transfer 50 nL of library compounds (final conc. 10 µM) into the assay plates.

      • Incubate for 15 minutes at 25°C to allow pre-equilibrium binding.

    • Reaction Initiation:

      • Dispense 10 µL of Substrate Solution (4-NPA, final conc. 0.5 mM).

      • Note: Prepare substrate fresh. 4-NPA hydrolyzes spontaneously over time.

    • Kinetic Readout:

      • Measure Absorbance at 405 nm every 30 seconds for 10 minutes.

      • Calculate the Initial Velocity (

        
        )  (slope of the linear portion).
        
    Diagram 2: Screening Logic & Triage

    ScreeningWorkflow Primary Primary Screen (Single Point @ 10 µM) Filter1 Filter: Inhibition > 50%? Primary->Filter1 Counter Counter Screen (No Enzyme / 4-NPA only) Filter1->Counter Yes Discard Discard Filter1->Discard No Filter2 Filter: Auto-hydrolysis? Counter->Filter2 DoseResp Dose Response (IC50) (10-point dilution) Filter2->DoseResp No Signal Artifact Artifact Filter2->Artifact High Signal Selectivity Selectivity Panel (hCA I vs II vs IX) DoseResp->Selectivity

    Figure 2: HTS Triage Logic. Crucially includes a counter-screen to eliminate hydrazine-mediated false positives (auto-hydrolysis or intrinsic absorbance).

    Part 3: Data Analysis & Troubleshooting

    Quantitative Analysis

    Data should be normalized to the Percent Inhibition (PI) :

    
    
    

    Quality Control Metrics:

    Metric Acceptable Range Troubleshooting

    | Z-Factor |

    
     | If < 0.5, check pipette precision or 4-NPA stability. |
    | Signal-to-Background  | 
    
    
    
    | Increase enzyme concentration or reaction time. | | DMSO Tolerance |
    
    
    | CAs are generally stable, but hydrazones may precipitate. |
    Hydrazine-Specific Troubleshooting
    • Issue: Compound precipitation upon addition to buffer.

      • Cause: Hydrazones are often hydrophobic.

      • Solution: Add 0.01% Triton X-100 to the assay buffer to maintain solubility.

    • Issue: Yellow color in "No Enzyme" wells.

      • Cause: The compound itself absorbs at 405 nm (common for extended conjugation) or the hydrazine is hydrolyzing the ester non-enzymatically.

      • Solution: Flag these as "Interference Hits." Use an orthogonal assay (e.g., Stopped-Flow CO2 hydration) which detects pH change, not absorbance.

    References

    • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

    • Nocentini, A., et al. (2019). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. NIH/PubMed. Link

    • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

    • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Link

    • Khan, S. A., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. NIH/PubMed. Link

    Troubleshooting & Optimization

    Technical Support Center: Optimizing 3-Hydrazinylbenzenesulfonamide Synthesis

    Author: BenchChem Technical Support Team. Date: February 2026

    A Guide for Researchers, Scientists, and Drug Development Professionals

    Welcome to the dedicated support center for the synthesis of 3-Hydrazinylbenzenesulfonamide. This resource is designed to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions encountered during the synthesis of this critical intermediate. Our goal is to empower you with the knowledge to not only identify and solve common issues but also to fundamentally optimize your reaction for higher yield and purity.

    I. Understanding the Synthesis: A Mechanistic Overview

    The synthesis of 3-Hydrazinylbenzenesulfonamide typically proceeds via the reduction of a 3-benzenesulfonyl diazonium salt. This multi-step process involves the diazotization of 3-aminobenzenesulfonamide followed by a carefully controlled reduction. Understanding the nuances of each step is paramount to achieving a successful outcome.

    Synthesis_Pathway cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction 3-Aminobenzenesulfonamide 3-Aminobenzenesulfonamide Diazonium_Salt 3-Benzenesulfonyl diazonium salt 3-Aminobenzenesulfonamide->Diazonium_Salt 0-5 °C NaNO2_HCl NaNO2, HCl (aq) 3-Hydrazinylbenzenesulfonamide 3-Hydrazinylbenzenesulfonamide Diazonium_Salt->3-Hydrazinylbenzenesulfonamide Controlled Temp. Reducing_Agent Reducing Agent (e.g., SnCl2, Na2SO3) Low_Yield_Troubleshooting Start Start Low_Yield Low or No Yield Observed Start->Low_Yield Check_Diazotization Step 1: Verify Diazotization Low_Yield->Check_Diazotization Check_Temp Was Temp ≤ 5°C? Check_Diazotization->Check_Temp Check_Nitrite Starch-Iodide Test Positive? Check_Temp->Check_Nitrite Yes Solution_A Optimize Temp Control: - Ice-salt bath - Slow, sub-surface addition Check_Temp->Solution_A No Check_Reduction Step 2: Evaluate Reduction Check_Nitrite->Check_Reduction Yes Solution_B Ensure complete diazotization: - Titrate with NaNO2 - Test with starch-iodide paper Check_Nitrite->Solution_B No Reducing_Agent_Fresh Reducing Agent Freshly Prepared? Check_Reduction->Reducing_Agent_Fresh pH_Optimal pH in Optimal Range? Reducing_Agent_Fresh->pH_Optimal Yes Solution_C Prepare fresh reducing agent solution immediately before use. Reducing_Agent_Fresh->Solution_C No Solution_D Adjust pH of reaction mixture to optimal range for reducing agent. pH_Optimal->Solution_D No

    Figure 2: Troubleshooting workflow for low yield of 3-Hydrazinylbenzenesulfonamide.

    Issue 2: Product Purity Issues & Side-Product Formation

    Q: My final product is contaminated with significant impurities, as identified by NMR or LC-MS. What are the common side-products and how can I minimize their formation?

    A: Impurity formation is often a result of competing reaction pathways or degradation of the desired product.

    Common Impurities and Their Origins:

    ImpurityPotential OriginMitigation Strategy
    3-Hydroxybenzenesulfonamide Hydrolysis of the diazonium salt due to elevated temperatures or prolonged reaction times in an aqueous acidic environment. [1]Maintain strict temperature control (0-5 °C) during and after diazotization. Use the diazonium salt immediately after its formation.
    3,3'-Disulfanediyldibenzenesulfonamide (Disulfide) Oxidation of the desired hydrazine product, particularly during workup and isolation when exposed to air.- Conduct the workup and isolation under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.- Consider adding a small amount of an antioxidant like sodium bisulfite during workup.
    Unreacted 3-Aminobenzenesulfonamide Incomplete diazotization.Ensure a slight excess of nitrous acid is present, as confirmed by the starch-iodide test.

    Experimental Protocol for Minimizing Impurities:

    • Degassing Solvents: Before starting the reaction, sparge all aqueous solutions and organic solvents with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.

    • Inert Atmosphere: Conduct the entire reaction, workup, and filtration under a positive pressure of an inert gas.

    • Purification: If impurities persist, recrystallization is often an effective purification method. Experiment with different solvent systems (e.g., ethanol/water, isopropanol) to find the optimal conditions for selectively crystallizing the 3-Hydrazinylbenzenesulfonamide. [2][3]

    III. Frequently Asked Questions (FAQs)

    Q1: Can I use a different reducing agent besides stannous chloride?

    A1: Yes, other reducing agents can be employed, but they may require different reaction conditions. Sodium sulfite (Na₂SO₃) is a common alternative. The reaction with sodium sulfite typically proceeds through an intermediate diazosulfonate, which is then hydrolyzed to the hydrazine. This method can sometimes offer milder conditions and avoid the use of heavy metals. However, the reaction conditions, including pH and temperature, will need to be re-optimized.

    Q2: How do I handle the diazonium salt safely?

    A2: Diazonium salts are potentially explosive, especially when isolated in a dry, solid state. For this synthesis, it is imperative that the diazonium salt is never isolated. It should be generated in situ and used immediately in the subsequent reduction step. Always work behind a blast shield and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

    Q3: What are the optimal storage conditions for the final product?

    A3: 3-Hydrazinylbenzenesulfonamide is susceptible to aerial oxidation. For long-term storage, it should be kept in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and stored in a cool, dark place, preferably in a refrigerator or freezer.

    IV. References

    • Fieser, L. F., & Williamson, K. L. (2011). Organic Experiments. Cengage Learning.

    • Synthesis of novel 3-Hydrazino-3-oxo-N-(4-sulfamoylphenyl)-propanamide. (2025). ResearchGate. Retrieved from [Link]

    • Process for 4-sulfonamidophenyl hydrazines. (n.d.). Google Patents. Retrieved from

    • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. (2023). National Institutes of Health. Retrieved from [Link]

    • The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride. (n.d.). Google Patents. Retrieved from

    • Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

    • 4-Hydrazinylbenzenesulfonamide hydrochloride. (n.d.). PubChem. Retrieved from [Link]

    • Synthesis of 4-{3-[2-(2-morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}benzenesulfonamide. (n.d.). Asian Journal of Organic & Medicinal Chemistry. Retrieved from [Link]

    • Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. (n.d.). Taylor & Francis Online. Retrieved from [Link]

    • Diazotization of Amines. (2019). Chemistry LibreTexts. Retrieved from [Link]

    • Process for the preparation of substituted benzene sulfonyl chlorides. (n.d.). Google Patents. Retrieved from

    • Optimization and Comparison of Synthetic Procedures for a Group of Triazinyl-Substituted Benzene-Sulfonamide Conjugates with Amino Acids. (n.d.). MDPI. Retrieved from [Link]

    • Diazotization method of aromatic primary amine. (n.d.). Google Patents. Retrieved from

    • Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. (2021). ACS Organic & Inorganic Au. Retrieved from [Link]

    • Troubleshooting of hydrazine carbamate synthesis. (2023). Reddit. Retrieved from [Link]

    • Synthesis and Reactions of Sulphone Hydrazides. (n.d.). Scholarly. Retrieved from [Link]

    Sources

    Technical Support Center: Optimizing pH for Hydrazone Formation with 3-Hydrazinylbenzenesulfonamide

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the technical support center for optimizing hydrazone formation, with a specific focus on reactions involving 3-Hydrazinylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this critical bioconjugation reaction. Here, we address common challenges and provide scientifically-grounded solutions to ensure the success of your experiments.

    Frequently Asked Questions (FAQs)

    Q1: What is the optimal pH for hydrazone formation and why is it so critical?

    The rate of hydrazone formation is highly pH-dependent. Generally, the reaction is fastest in a mildly acidic environment, typically between pH 4.5 and 5.5.[1][2][3] This is because the reaction mechanism involves a delicate balance between two key steps: the nucleophilic attack of the hydrazine on the carbonyl carbon and the acid-catalyzed dehydration of the resulting hemiaminal intermediate.

    • At neutral or high pH: The dehydration of the hemiaminal intermediate is slow, becoming the rate-limiting step.

    • At very low pH (typically below 3): The hydrazine nucleophile becomes protonated, forming an unreactive hydrazinium ion.[1] This reduces the concentration of the active nucleophile, thereby slowing down the initial attack on the carbonyl.

    Therefore, a "sweet spot" in the mildly acidic range is necessary to have a sufficient concentration of the free hydrazine for the initial attack while also ensuring efficient acid-catalyzed dehydration.

    Q2: I'm not seeing any product formation. What are the most likely causes related to pH?

    If you are observing little to no product, an incorrect pH is a primary suspect. Here's a breakdown of potential issues:

    • Reaction pH is too high (neutral or basic): At pH 7.4, the reaction rate can be significantly slower than at the optimal acidic pH.[1][4] This is a common challenge in biological applications where physiological conditions are required.

    • Reaction pH is too low: You may have over-acidified your reaction mixture, leading to the protonation of your 3-Hydrazinylbenzenesulfonamide and inhibiting its nucleophilicity.[1]

    Troubleshooting Steps:

    • Verify the pH of your reaction mixture: Use a calibrated pH meter to accurately measure the pH.

    • Adjust the pH: If the pH is outside the optimal 4.5-5.5 range, carefully add a dilute acid (e.g., acetic acid) or base to bring it into the correct range.[5]

    Q3: My reaction is very slow at a neutral pH required for my biomolecule's stability. What are my options?

    Performing hydrazone ligation at neutral pH is a common challenge due to the slow reaction kinetics.[1][4] Here are some strategies to overcome this:

    • Use a nucleophilic catalyst: Aniline and its derivatives are effective catalysts for hydrazone formation at neutral pH.[2][6][7] Aniline works by first reacting with the aldehyde to form a more reactive Schiff base intermediate, which then readily undergoes transimination with the hydrazine.[7]

    • Consider structural modifications: The reactivity of both the hydrazine and carbonyl components can be tuned. Electron-donating groups on the hydrazine can increase its nucleophilicity, while electron-withdrawing groups on the aldehyde can make the carbonyl carbon more electrophilic.

    Q4: I'm observing the formation of side products. Could this be related to pH?

    While pH is a primary factor in reaction rate, it can also influence the formation of side products. One common side reaction is the formation of an azine, which can occur if the aldehyde reacts with a second molecule of hydrazine. Using a slight excess of the hydrazine can sometimes help minimize this.[5] The stability of the formed hydrazone is also pH-dependent; it is generally stable at neutral pH but can be hydrolyzed back to the starting materials under acidic conditions.[8][9]

    Troubleshooting Guide

    This section provides a structured approach to resolving common issues encountered during hydrazone formation with 3-Hydrazinylbenzenesulfonamide.

    Problem 1: Low or No Product Yield
    Possible Cause Troubleshooting Step
    Incorrect pH Verify and adjust the reaction pH to the optimal range of 4.5-5.5 using a calibrated pH meter.[5]
    Reagent Quality Ensure the purity of 3-Hydrazinylbenzenesulfonamide and the carbonyl compound. Impurities can inhibit the reaction.
    Steric Hindrance If your carbonyl compound is sterically hindered, consider increasing the reaction time or temperature.
    Reversible Reaction If the reaction is at equilibrium, consider removing water as it forms using a Dean-Stark apparatus to drive the reaction forward.[5]
    Problem 2: Reaction is Too Slow
    Possible Cause Troubleshooting Step
    Suboptimal pH Even within the acidic range, small pH variations can significantly impact the rate. Perform a pH optimization screen.
    Low Reactant Concentration Increase the concentration of one or both reactants, if possible.
    Neutral pH Conditions Employ a nucleophilic catalyst like aniline to accelerate the reaction at neutral pH.[2][6]
    Problem 3: Product Instability/Hydrolysis
    Possible Cause Troubleshooting Step
    Acidic Workup/Purification Neutralize the reaction mixture before extraction or purification to prevent hydrolysis of the hydrazone product.
    Aqueous Environment Minimize the exposure of the purified hydrazone to acidic aqueous solutions. Store the product in a dry, aprotic solvent.

    Experimental Protocols

    Protocol 1: pH Optimization Screen for Hydrazone Formation

    This protocol outlines a small-scale experiment to determine the optimal pH for your specific reaction.

    Materials:

    • 3-Hydrazinylbenzenesulfonamide

    • Your aldehyde or ketone of interest

    • A suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution)

    • A series of buffers with pH values ranging from 4.0 to 6.0 (e.g., acetate buffers)

    • Thin Layer Chromatography (TLC) plates

    • TLC developing solvent

    • Visualizing agent for TLC (e.g., potassium permanganate stain)

    Procedure:

    • Set up a series of small-scale reactions in separate vials.

    • To each vial, add your carbonyl compound and 3-Hydrazinylbenzenesulfonamide in the desired stoichiometric ratio.

    • Add the same volume of the appropriate pH buffer to each vial.

    • Allow the reactions to proceed at a constant temperature.

    • Monitor the progress of each reaction over time using TLC. Spot the reaction mixture from each vial on a TLC plate and develop it.

    • Identify the pH at which the product spot appears most intensely in the shortest amount of time. This will be your optimal pH.

    Protocol 2: Aniline-Catalyzed Hydrazone Formation at Neutral pH

    This protocol describes a general procedure for using aniline as a catalyst for hydrazone formation at or near neutral pH.

    Materials:

    • 3-Hydrazinylbenzenesulfonamide

    • Your aldehyde or ketone of interest

    • A suitable solvent (e.g., phosphate-buffered saline (PBS) at pH 7.4)

    • Aniline

    Procedure:

    • Dissolve your carbonyl compound and 3-Hydrazinylbenzenesulfonamide in the neutral pH buffer.

    • Add a catalytic amount of aniline to the reaction mixture. The optimal concentration of aniline may need to be determined empirically, but a starting point is typically in the millimolar range.[2]

    • Stir the reaction at room temperature or a slightly elevated temperature.

    • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, LC-MS, or TLC).

    Visualizations

    Hydrazone Formation Mechanism

    Hydrazone_Formation Reactants Aldehyde/Ketone + 3-Hydrazinylbenzenesulfonamide TS1 Nucleophilic Attack Reactants->TS1 pH dependent Intermediate Hemiaminal Intermediate TS1->Intermediate TS2 Acid-Catalyzed Dehydration Intermediate->TS2 Rate-limiting at high pH Product Hydrazone + Water TS2->Product

    Caption: The two-step mechanism of hydrazone formation.

    Troubleshooting Workflow for Low Yield

    Troubleshooting_Workflow Start Low/No Product Yield Check_pH Is the pH between 4.5 and 5.5? Start->Check_pH Adjust_pH Adjust pH to 4.5-5.5 Check_pH->Adjust_pH No Check_Reagents Are reagents pure? Check_pH->Check_Reagents Yes Adjust_pH->Check_Reagents Purify_Reagents Purify starting materials Check_Reagents->Purify_Reagents No Check_Sterics Is there significant steric hindrance? Check_Reagents->Check_Sterics Yes Purify_Reagents->Check_Sterics Increase_Time_Temp Increase reaction time/temperature Check_Sterics->Increase_Time_Temp Yes Success Improved Yield Check_Sterics->Success No Increase_Time_Temp->Success

    Caption: A decision tree for troubleshooting low hydrazone yield.

    References

    • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]

    • Dirksen, A., & Dawson, P. E. (2008). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society, 130(1), 400-401. [Link]

    • Le-Dévédec, F., et al. (2014). Enhancing the Kinetics of Hydrazone Exchange Processes: An Experimental and Computational Study. LJMU Research Online. [Link]

    • Wikipedia. (n.d.). Hydrazone. [Link]

    • Chemistry Stack Exchange. (2021). How is the hydrazone formed in the Wolff-Kishner reduction? [Link]

    • Jankulovska, M., et al. (2017). INVESTIGATION OF ACID-BASE PROPERTIES OF AROMATIC HYDRAZONES IN BASIC MEDIA AT CONSTANT IONIC STRENGTH. RAD Proceedings. [Link]

    • quimicaorganica.org. (n.d.). Hydrazone Formation. [Link]

    • Cohen, J. A., et al. (2014). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. PMC. [Link]

    • Crisalli, P., & Kool, E. T. (2013). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. Organic Letters, 15(17), 4390–4393. [Link]

    • Abu-Assi, M. A., et al. (2012). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. PMC. [Link]

    • Science.gov. (n.d.). ph-sensitive hydrazone bond: Topics. [Link]

    • Crisalli, P., & Kool, E. T. (2013). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. PMC. [Link]

    • YouTube. (2012). Hydrazine I Hydrazone formation I Give Reason. [Link]

    • Master Organic Chemistry. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. [Link]

    • ResearchGate. (n.d.). Stability study of hydrazones. [Link]

    • PubChem. (n.d.). 4-Hydrazinylbenzenesulfonamide hydrochloride. [Link]

    • ResearchGate. (n.d.). Aniline Catalysed Hydrazone Formation Reactions Show a Large Variation in Reaction Rates and Catalytic Effects. [Link]

    • ResearchGate. (n.d.). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. [Link]

    • PubMed Central. (n.d.). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. [Link]

    • ResearchGate. (n.d.). Imine-Forming Elimination Reactions. I. General Base Acid Catalysis and Influence of the Nitrogen Substituent on Rates and Equilibria for Carbinolamine Dehydration. [Link]

    • Royal Society of Chemistry. (2021). Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. [Link]

    • Reddit. (n.d.). Troubleshooting of hydrazine carbamate synthesis. [Link]

    • YouTube. (2021). 19.5 Imine and Enamine Formation | Addition of Amines | Organic Chemistry. [Link]

    • Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). [Link]

    • PubChem. (n.d.). 2-Hydrazinylbenzenesulfonamide. [Link]

    • TU Delft Research Portal. (n.d.). Aniline Catalysed Hydrazone Formation Reactions Show a Large Variation in Reaction Rates and Catalytic Effects. [Link]

    Sources

    Technical Support Center: Purification of Polar Sulfonamides

    Author: BenchChem Technical Support Team. Date: February 2026

    Current Status: Operational | Topic: Column Chromatography | Level: Advanced

    Welcome to the Sulfonamide Purification Support Center . This guide addresses the specific physicochemical challenges of sulfonamides (

    
    ), particularly their tendency to interact with silica silanols and their poor solubility in non-polar media.
    
    Ticket #001: Mobile Phase Optimization

    User Query: "Standard Hexane/Ethyl Acetate gradients aren't moving my compound, or it's streaking. What is the correct solvent system?"

    The Technical Diagnosis

    Sulfonamides possess a polar sulfonyl group and an acidic proton on the nitrogen (pKa

    
     10 for primary sulfonamides). Standard non-polar solvents often fail because:
    
    • Solubility: Polar sulfonamides are often insoluble in Hexane, leading to precipitation at the column head.

    • Adsorption: The sulfonyl oxygen and nitrogen protons form strong Hydrogen bonds with acidic silanols (

      
      ) on the stationary phase, causing "streaking" or "tailing."
      
    The Solution: The DCM/MeOH Protocol

    Switch to a Dichloromethane (DCM) / Methanol (MeOH) system. DCM provides solubilization for the organic backbone, while MeOH provides the polarity to disrupt silanol interactions.

    Step-by-Step Protocol:

    • Base Gradient: Start with 0% to 10% MeOH in DCM.

    • The "Silica Dissolution" Limit: Do not exceed 10-15% MeOH in DCM on standard flash cartridges.

      • Why? Methanol is nucleophilic enough to dissolve silica gel at high concentrations, leading to white precipitate in your collection tubes and contaminated product [1].

    • Green Alternative: If DCM is restricted, use DCM/Acetone or EtOAc/Ethanol (3:1) . Acetone is excellent for sulfonamides but absorbs UV at short wavelengths (check detection settings).

    Ticket #002: Peak Tailing & Resolution

    User Query: "My product elutes over 20 fractions and co-elutes with impurities. How do I sharpen the peak?"

    The Technical Diagnosis

    Tailing is a kinetic issue caused by "secondary interactions." The sulfonamide is not just partitioning; it is chemically adhering to the acidic silanols on the silica surface. You must chemically mask these sites.

    The Solution: Mobile Phase Modifiers

    You need an additive to compete for the silanol binding sites.

    AdditiveConcentrationMechanismBest For
    Triethylamine (TEA) 0.5% - 1.0%Blocks acidic silanols via acid-base interaction.Basic/Neutral Sulfonamides. Prevents protonation of basic impurities.
    Acetic Acid (AcOH) 0.1% - 0.5%Protonates silanols, suppressing ionization.Acidic Sulfonamides. Keeps the molecule in neutral form (preventing ion-exchange behavior).
    Ammonium Hydroxide 1.0% (of 10% MeOH stock)High-strength silanol blocker.Stubborn Tailing. Use with caution; can degrade silica over time.

    Critical Workflow:

    • Pre-conditioning: Flush the column with 3 Column Volumes (CV) of the mobile phase containing the modifier before loading your sample. This ensures the silica surface is already "masked."

    • Maintenance: Keep the modifier in the mobile phase throughout the run.

    Ticket #003: Sample Loading (The "Crash" Prevention)

    User Query: "My compound is only soluble in DMSO or pure MeOH. When I load it liquid, everything elutes at the solvent front."

    The Technical Diagnosis

    Loading a sample dissolved in a "strong" solvent (like MeOH or DMSO) creates a localized zone of high polarity. This washes the compound down the column before the gradient even begins, destroying resolution.

    The Solution: Dry Loading (Solid Load)

    You must remove the dissolution solvent before the chromatography begins.

    Protocol: The Celite/Silica Dry Load

    • Dissolution: Dissolve crude sulfonamide in the minimum amount of a strong solvent (MeOH, Acetone, or DCM/MeOH).

    • Adsorption: Add Celite 545 or Silica Gel to the flask.

      • Ratio: 1 part crude : 2-3 parts solid support (by weight).

      • Recommendation: Use Celite (diatomaceous earth). It is inert and less likely to irreversibly bind polar sulfonamides than silica [2].

    • Evaporation: Rotovap to dryness. You should have a free-flowing powder.[1][2][3]

    • Loading: Pour the powder into a solid load cartridge (or on top of the column sand bed) and cap it.

    Ticket #004: Decision Logic (Workflow Visualization)

    The following diagram illustrates the decision process for selecting the correct purification method for sulfonamides.

    SulfonamidePurification Start Start: Crude Sulfonamide SolubilityCheck Is it soluble in DCM? Start->SolubilityCheck LiquidLoad Liquid Load (DCM) SolubilityCheck->LiquidLoad Yes DryLoad Dry Load (Celite/Silica) SolubilityCheck->DryLoad No (Requires MeOH/DMSO) TailingCheck TLC: Does it tail? LiquidLoad->TailingCheck DryLoad->TailingCheck StructureCheck Check Structure pKa TailingCheck->StructureCheck Yes SolventC DCM/MeOH (Neutral) TailingCheck->SolventC No BasicRoute Contains Basic Amines? StructureCheck->BasicRoute AcidicRoute Primary Sulfonamide (-SO2NH2)? BasicRoute->AcidicRoute No SolventA DCM/MeOH + 1% TEA BasicRoute->SolventA Yes SolventB DCM/MeOH + 0.5% AcOH AcidicRoute->SolventB Yes AcidicRoute->SolventC No (Secondary/Tertiary)

    Caption: Decision matrix for loading and mobile phase modification based on sulfonamide solubility and acidity.

    Ticket #005: Advanced Troubleshooting (When Normal Phase Fails)

    User Query: "I've tried DCM/MeOH with TEA, but my compound is still stuck or eluting as a blob."

    Escalation Path: If Normal Phase (Silica) fails, the polarity match is incorrect.

    • Reverse Phase (C18):

      • Sulfonamides are excellent candidates for C18 Flash chromatography.

      • Mobile Phase: Water/Acetonitrile (with 0.1% Formic Acid).

      • Benefit: C18 eliminates the silanol interaction entirely.

    • Amine-Functionalized Silica:

      • Use an

        
        -bonded silica cartridge.[4]
        
      • The basic surface neutralizes the acidity of the sulfonamide, preventing the "drag" seen on acidic silica [3].

    References
    • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Department of Chemistry. [Link]

    • Biotage. (2023).[4][5][6] Dry loading vs. liquid loading, which provides better flash column chromatography results? Biotage Blog.[4] [Link]

    Sources

    Technical Support Center: Scaling Synthesis of 3-Hydrazinylbenzenesulfonamide

    Author: BenchChem Technical Support Team. Date: February 2026

    Status: Operational Ticket ID: SC-HBSA-3-META Assigned Specialist: Senior Application Scientist

    Executive Summary

    Welcome to the technical support hub for 3-Hydrazinylbenzenesulfonamide .

    Crucial Distinction: Unlike its para-isomer (a Celecoxib intermediate), the meta-isomer cannot be efficiently synthesized via Nucleophilic Aromatic Substitution (SnAr) of a halide precursor. The sulfonamide group at the meta position does not sufficiently activate the ring for direct hydrazine displacement.

    Therefore, Diazotization-Reduction is the only viable pathway for scale-up. This guide focuses on the Sodium Sulfite Reduction method, which is superior to the legacy Stannous Chloride (

    
    ) method for environmental and purification reasons.
    

    Module 1: The Process Architecture

    The "Green" Scale-Up Route: Sulfite Reduction

    We utilize a three-stage sequence: Diazotization

    
     Sulfonation 
    
    
    
    Hydrolysis
    .
    • Diazotization: 3-Aminobenzenesulfonamide (Metanilamide) is converted to the diazonium salt.

    • Sulfite Reduction: The diazonium species is captured by sodium sulfite to form a stable diazosulfonate.

    • Hydrolysis: Acidic hydrolysis cleaves the sulfonate group to release the hydrazine hydrochloride.

    Workflow Visualization

    G Start Start: 3-Aminobenzenesulfonamide Diazo Step 1: Diazotization (NaNO2 / HCl, <5°C) Start->Diazo Check1 Checkpoint: Clear Solution? (Starch-Iodide +) Diazo->Check1 Check1->Diazo No (Adjust Acid/Nitrite) Sulfite Step 2: Sulfite Capture (Add to cold Na2SO3) Check1->Sulfite Yes Intermediate Intermediate: Diazosulfonate (Orange/Red Solution) Sulfite->Intermediate Hydrolysis Step 3: Acid Hydrolysis (Heat to 80°C with HCl) Intermediate->Hydrolysis Product End: 3-Hydrazinylbenzenesulfonamide HCl Hydrolysis->Product

    Figure 1: Logical flow of the Diazotization-Sulfite Reduction pathway. Note the critical checkpoint at the diazonium stage.

    Module 2: Protocol & Critical Control Points (CCPs)

    Step 1: Diazotization (The "Cold" Phase)
    • Reagents: 3-Aminobenzenesulfonamide (1.0 eq), HCl (conc. 2.5 eq),

      
       (1.05 eq).
      
    • Protocol: Dissolve amine in HCl/water. Cool to 0–5°C . Add ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       solution dropwise.
      
    • CCP 1 (Temperature): If temp > 10°C, the diazonium salt hydrolyzes to a phenol (tar formation).

    • CCP 2 (Endpoint): The mixture must turn starch-iodide paper blue immediately. If not, add more nitrite.

    Step 2: Reduction (The "Capture" Phase)
    • Reagents:

      
       (2.5 eq).
      
    • Protocol: Pour the cold diazonium solution into a cold solution of sodium sulfite. Do not do the reverse.

    • Observation: The solution will darken (orange/red) as the diazosulfonate forms.

    • CCP 3 (pH): The sulfite solution should be slightly alkaline or neutral. Acidic conditions here trigger premature decomposition.

    Step 3: Hydrolysis (The "Hot" Phase)
    • Protocol: Acidify the diazosulfonate solution with HCl. Heat to 70–80°C for 1–2 hours.

    • Mechanism:

      
      .
      
    • CCP 4 (SO2 Evolution): Sulfur dioxide gas will evolve. Ensure scrubbing/ventilation.[1][2]

    Module 3: Troubleshooting Guide

    Common Failure Modes
    SymptomProbable CauseCorrective Action
    Low Yield (<50%) Decomposition of Diazonium salt before reduction.Ensure temp <5°C during Step 1. Ensure rapid addition to sulfite in Step 2.
    Heavy Foaming Nitrogen evolution (
    
    
    ).
    CRITICAL STOP. The diazonium is decomposing instead of reducing. Check if the sulfite solution was too acidic or too hot.
    Tarry/Oily Product "Coupling" side reactions.The pH was likely too high during diazotization, allowing unreacted amine to couple with diazonium salts (Diazo coupling). Maintain pH < 2.
    Product won't precipitate High solubility of HCl salt.Cool to 0°C. Add saturated NaCl (salting out). If still soluble, neutralize carefully to pH 7 to precipitate the free base (less stable, handle quickly).
    Yellow Impurities Unhydrolyzed diazosulfonate.Hydrolysis time/temp was insufficient. Re-acidify and reflux for an additional 30 mins.
    FAQ: Method Selection

    Q: Why not use Stannous Chloride (

    
    )? It's the textbook method. 
    A:  While 
    
    
    
    is robust for small scales (<5g), it is disastrous for scale-up.
    • Waste: It generates stoichiometric amounts of tin waste which is regulated and expensive to dispose of.

    • Purification: Tin salts chelate with hydrazines and sulfonamides, making isolation of pure product difficult without sulfide treatment (which generates

      
       gas).
      
    • Recommendation: Use the Sulfite route for any batch >50g.

    Q: Can I use the SnAr method (Chlorobenzenesulfonamide + Hydrazine)? A: No. That works for the para isomer (4-hydrazinyl...) because the sulfonamide group activates the para-position. It deactivates the meta-position. You will get <5% yield and massive tar formation unless you use extreme conditions (autoclave, 200°C) which degrades the hydrazine.

    Module 4: Safety & Stability

    Hazard Profile
    • 3-Hydrazinylbenzenesulfonamide: Suspected carcinogen, skin sensitizer.

    • Hydrazine Intermediates: High toxicity.[2][3] Avoid inhalation.

    • Diazonium Salts: Explosive if allowed to dry. NEVER filter the diazonium salt; process it as a solution immediately.

    Storage
    • Form: Store as the Hydrochloride salt . The free base is unstable and oxidizes to the azobenzene derivative (red solid) upon air exposure.

    • Conditions: Dark, <4°C, under Argon/Nitrogen.

    References

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General procedure for aryl hydrazines via sulfite reduction).

    • Coleman, G. H. "Diazotization and Coupling." Organic Syntheses, Coll. Vol. 1, p.442 (1941). (Foundational chemistry for diazonium stability).

    • Pfaltz & Bauer. Safety Data Sheet: 4-Hydrazinobenzenesulfonamide hydrochloride (Analogous safety data for isomer). Accessed Jan 2026.

    • BenchChem. Application Notes for Scale-Up Synthesis of Hydrazinyl-benzonitriles. (Demonstrates the SnAr limitations for meta-substituted rings).

    • Li, J. J. Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer, 2009. (Mechanism of Sulfite Reduction of Diazonium salts).

    Sources

    Modifying reaction time and temperature for optimal results

    Author: BenchChem Technical Support Team. Date: February 2026

    Technical Support Center: Reaction Optimization & Kinetics Current Status: 🟢 Operational | Agent: Senior Application Scientist Ticket Focus: Modifying Reaction Time and Temperature for Optimal Results

    Welcome to the Reaction Optimization Support Hub

    You have reached the Tier 3 Technical Support guide for chemical and biochemical reaction optimization. This documentation addresses the most common support tickets regarding yield loss, impurity formation, and reproducibility failures caused by the mismanagement of Time (

    
    )  and Temperature (
    
    
    
    )
    .

    Unlike standard operating procedures (SOPs) that tell you what to do, this guide explains why your current parameters might be failing and provides self-validating protocols to fix them.

    Knowledge Base Article #101: Kinetic vs. Thermodynamic Control

    User Issue: "My product ratio flips when I scale up or leave the reaction running overnight. Why?"

    Root Cause Analysis: This is the classic conflict between Kinetic Control (rate-driven) and Thermodynamic Control (stability-driven).

    • Kinetic Product: Forms fastest.[1][2] It has the lowest Activation Energy (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

      
      ).[2] Favored by low temperatures  and short reaction times .[2][3]
      
    • Thermodynamic Product: Most stable.[1][2][4] It has the lowest Gibbs Free Energy (

      
      ). Favored by high temperatures  and long reaction times  (allowing equilibration).[2]
      

    Technical Visualization (Reaction Coordinate):

    ReactionCoordinate Reactant Reactants (R) TS_Kinetic TS (Kinetic) Low Ea Reactant->TS_Kinetic Fast (Low T) TS_Thermo TS (Thermo) High Ea Reactant->TS_Thermo Slow (High T) Prod_Kinetic Kinetic Product (Less Stable) TS_Kinetic->Prod_Kinetic Prod_Thermo Thermo Product (More Stable) TS_Thermo->Prod_Thermo Prod_Kinetic->Reactant Reversible at High T

    Caption: Path A (Yellow) requires less energy but yields a less stable product. Path B (Red) requires more heat/time but yields the stable product.

    Actionable Rule of Thumb: If your desired product is the Kinetic one, you must quench the reaction immediately upon consumption of the starting material. Do not "let it stir overnight for good measure"—this will degrade your yield into the thermodynamic sink [1, 3].

    Knowledge Base Article #102: The "Rule of 10" and Arrhenius Scaling

    User Issue: "I increased the temperature by 10°C to speed up the reaction, but now I have a new impurity."

    The Science: The Arrhenius Equation dictates the relationship between rate and temperature: ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="ng-star-inserted display">

    
    [5][6][7]
    

    A widely accepted heuristic in organic synthesis is that reaction rate doubles for every 10°C increase in temperature [5]. However, this applies to side reactions as well.

    Troubleshooting Matrix:

    ObservationDiagnosisCorrective Action (T & t)
    SM remains, clean profile Reaction too slow.Increase T by 10°C OR Increase t (2x).
    SM consumed, low yield, new spots Product decomposition.Decrease T by 10-20°C, maintain or increase
    
    
    .
    Product ratio changes over time Equilibration occurring.Decrease t (Quench earlier). Lower T to freeze kinetics.
    Exotherm spike on scale-up Heat accumulation.Increase t (Dosing time). Lower T of jacket.

    Protocol #201: Reaction Profiling (Time-Course Study)

    Objective: Determine the exact time point (

    
    ) where product yield is highest before degradation begins.
    

    The "Self-Validating" Methodology: You cannot rely on TLC for this. You must use quantitative HPLC/GC monitoring with an internal standard to normalize for concentration changes (e.g., solvent evaporation).

    Required Materials:

    • Reaction mixture.[2][3][4][5][8]

    • Internal Standard: Non-reactive, distinct retention time (e.g., biphenyl, 1,3,5-trimethoxybenzene).

    • Quench Solution: Specific to your chemistry (e.g., aq.

      
       for Grignards, TEA for acid chlorides). CRITICAL:  The quench must stop the reaction instantly.
      

    Step-by-Step Workflow:

    • Baseline: Take a sample of the reaction mixture at t=0 (immediately after reagent addition) to establish the ratio of Internal Standard to Starting Material (SM).

    • Sampling Loop:

      • At defined intervals (e.g., 15 min, 30 min, 1 h, 2 h, 4 h), remove an aliquot (approx. 50

        
        L).
        
      • IMMEDIATE QUENCH: Dispense the aliquot directly into a vial containing the Quench Solution and diluent.

      • Why? If you dilute without quenching, the reaction continues in the HPLC vial, invalidating your data [4].

    • Analysis: Inject samples into HPLC/UPLC.

    • Plotting: Graph Area Product / Area Int. Std. vs. Time.[1][2][8][9][10][11]

    Visualizing the Decision Point:

    ReactionProfile Start Start Reaction Sample Take Aliquot Start->Sample Quench QUENCH (Stop Chemistry) Sample->Quench < 10 sec Analyze HPLC Analysis Quench->Analyze Decision Is Yield Plateauing? Analyze->Decision Stop Optimal Time Found Decision->Stop Yes (Decomp starts) Continue Continue Heating Decision->Continue No (Yield rising) Continue->Sample Next Timepoint

    Caption: The critical step is the rapid quench. Without it, the "snapshot" of time is blurred.

    FAQ: Common User Questions

    Q: Can I just raise the temperature to shorten the reaction time? A: Only if your reaction is chemically "clean" (no competing pathways). If you have a competing side reaction with a higher activation energy (

    
    ), raising the temperature will accelerate the impurity formation more than the product formation (Arrhenius exponential effect). In these cases, a lower temperature for a longer time is chemically superior [2].
    

    Q: My reaction works at 1g but fails at 100g. Is this a temperature issue? A: Yes, but it is likely a Heat Transfer issue, not a chemical one.

    • Lab Scale (Small): High surface-area-to-volume ratio. Heat dissipates fast.

    • Pilot Scale (Large): Low surface-area-to-volume ratio. Heat accumulates.

    • Fix: You must modify "Time" by changing the Dosing Rate . Add reagents slowly over 2–4 hours to match the cooling capacity of the reactor, rather than dumping them in as you might in a flask.

    Q: How do I optimize both T and t simultaneously? A: Stop using "One Variable at a Time" (OVAT). Use Design of Experiments (DoE) . T and t often interact (e.g., high T requires short t). A Central Composite Design will map the "Sweet Spot" surface better than guessing [6].

    References

    • BenchChem. (2025).[2] A Researcher's Guide to Kinetic vs. Thermodynamic Control. Retrieved from

    • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Retrieved from

    • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from

    • Conduct Science. (2019). High Performance Liquid Chromatography (HPLC) Protocol.[8] Retrieved from

    • Khan Academy. (n.d.). The Arrhenius equation. Retrieved from

    • Mettler Toledo. (n.d.). Design of Experiments (DoE) Studies. Retrieved from

    Sources

    Validation & Comparative

    A Comparative Guide to Carbonic Anhydrase Inhibitors: Profiling 3-Hydrazinylbenzenesulfonamide and its Analogs

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide provides a comprehensive comparison of 3-Hydrazinylbenzenesulfonamide and its closely related analogs with established carbonic anhydrase (CA) inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the inhibitory profiles, mechanisms of action, and the experimental methodologies used to characterize these compounds. Our aim is to equip you with the necessary data and insights to make informed decisions in your research and development endeavors.

    Introduction to Carbonic Anhydrases and the Rationale for Inhibition

    Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for pH homeostasis, CO2 transport, electrolyte secretion, and numerous biosynthetic pathways.[2] With 15 known human isoforms (α-CAs), exhibiting distinct tissue distribution and subcellular localization, the targeted inhibition of specific CA isozymes has emerged as a promising therapeutic strategy for a range of diseases.[2]

    The clinical applications of CA inhibitors are diverse, spanning from the treatment of glaucoma (e.g., dorzolamide, brinzolamide), and epilepsy (e.g., acetazolamide, topiramate), to their emerging potential as anticancer agents by targeting tumor-associated isoforms like CA IX and CA XII.[1][3] These isoforms are frequently overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell survival and metastasis.[3] Consequently, the development of potent and isoform-selective CA inhibitors is an area of intense research.

    This guide focuses on 3-Hydrazinylbenzenesulfonamide, a sulfonamide derivative. While direct inhibitory data for the 3-substituted isomer is not extensively available in the public domain, we will leverage the robust data from its closely related 4-substituted analogs, specifically 4-(2-substituted hydrazinyl)benzenesulfonamides, to provide a scientifically grounded comparison. The foundational structure of benzenesulfonamides is a well-established pharmacophore for CA inhibition, and subtle structural modifications, such as the position of the hydrazinyl group, can significantly influence inhibitory potency and isoform selectivity.

    Mechanism of Action: The Sulfonamide Warhead

    The inhibitory action of benzenesulfonamide-based compounds against carbonic anhydrases is well-characterized. The primary sulfonamide group (-SO2NH2) is the key zinc-binding group (ZBG). In its deprotonated, anionic form (-SO2NH-), it coordinates to the Zn2+ ion located at the catalytic center of the enzyme, displacing the zinc-bound water molecule or hydroxide ion that is crucial for the hydration of CO2.[3] This interaction is tetrahedral, with the zinc ion being coordinated by three histidine residues from the enzyme and the nitrogen atom of the sulfonamide inhibitor.[4]

    cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor cluster_2 Inhibited Complex Zn(II) Zn(II) His94 His94 Zn(II)->His94 His96 His96 Zn(II)->His96 His119 His119 Zn(II)->His119 H2O/OH- H2O/OH- Zn(II)->H2O/OH- Inhibitor_anion R-SO2NH- Inhibitor R-SO2NH2 Inhibited_Zn(II) Zn(II) Inhibitor->Inhibited_Zn(II) Binding Inh_His94 His94 Inhibited_Zn(II)->Inh_His94 Inh_His96 His96 Inhibited_Zn(II)->Inh_His96 Inh_His119 His119 Inhibited_Zn(II)->Inh_His119 Inhibited_Zn(II)->Inhibitor_anion

    Caption: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.

    The "tail" of the inhibitor, which is the rest of the molecule (R-group), extends into the active site cavity and can form additional interactions with amino acid residues, influencing both the affinity and isoform selectivity of the compound.

    Comparative Inhibitory Profile

    To provide a clear and objective comparison, the inhibitory constants (Ki) of 4-(2-substituted hydrazinyl)benzenesulfonamide analogs and other well-established CA inhibitors against four key human isoforms are summarized below. The isoforms include the ubiquitous cytosolic hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII.

    InhibitorhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
    4-(2-substituted hydrazinyl)benzenesulfonamides (Analogs) 1.79 - 2.73 1.72 - 11.64 Not ReportedNot Reported
    Acetazolamide (AAZ)25012255.7
    Dorzolamide30001.94852
    Brinzolamide31003.19 (IC50)4.65.7
    Celecoxib29,00038046430
    Topiramate100,0007,0001,6003,800

    Note: Data for 4-(2-substituted hydrazinyl)benzenesulfonamides are from a study on a series of these compounds and represent a range of the most potent analogs.[1] Data for other inhibitors are compiled from various sources and may show some variability.[4][5][6][7][8][9][10]

    From the data, it is evident that the 4-(2-substituted hydrazinyl)benzenesulfonamide analogs exhibit exceptionally potent inhibition of the cytosolic isoforms hCA I and hCA II, with Ki values in the low nanomolar range.[1] Notably, their inhibitory activity against hCA I and hCA II is significantly stronger than that of the classical CA inhibitor, Acetazolamide.[1] This highlights the potential of the hydrazinylbenzenesulfonamide scaffold for developing highly potent CA inhibitors.

    Experimental Protocols for Characterizing CA Inhibitors

    To ensure the scientific integrity of this guide, we provide detailed methodologies for key experiments used in the characterization of CA inhibitors.

    Stopped-Flow CO2 Hydration Assay

    This is the gold standard method for determining the kinetic parameters of CA inhibition. The assay measures the enzyme's ability to catalyze the hydration of CO2, which results in a change in pH.

    Principle: The hydration of CO2 produces a proton, leading to a decrease in the pH of a buffered solution. This pH change is monitored in real-time using a pH indicator dye. The rate of the catalyzed reaction is determined and compared to the uncatalyzed rate. The inhibition constant (Ki) is then calculated from the dose-dependent decrease in the reaction rate in the presence of the inhibitor.

    Step-by-Step Methodology:

    • Reagent Preparation:

      • Prepare a buffer solution (e.g., 20 mM HEPES-NaOH, pH 7.5) containing a pH indicator (e.g., p-nitrophenol).

      • Prepare a stock solution of the CA enzyme in the same buffer.

      • Prepare a series of dilutions of the inhibitor compound in a suitable solvent (e.g., DMSO), followed by further dilution in the assay buffer.

      • Prepare a CO2-saturated water solution by bubbling CO2 gas through chilled, deionized water.

    • Stopped-Flow Instrument Setup:

      • Set the temperature of the stopped-flow instrument to a constant value (e.g., 25°C).

      • Load one syringe with the enzyme/inhibitor solution and the other with the CO2-saturated solution.

    • Data Acquisition:

      • Rapidly mix the two solutions. The change in absorbance of the pH indicator is monitored over time using a spectrophotometer.

      • The initial rate of the reaction is calculated from the linear portion of the absorbance versus time curve.

    • Data Analysis:

      • Plot the initial reaction rates against the inhibitor concentrations.

      • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

      • Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme.

    cluster_0 Syringe A cluster_1 Syringe B Enzyme_Inhibitor Enzyme + Inhibitor + pH Indicator Mixing_Chamber Rapid Mixing Chamber Enzyme_Inhibitor->Mixing_Chamber Drive CO2_Solution CO2-Saturated Water CO2_Solution->Mixing_Chamber Drive Flow_Cell Observation Flow Cell Mixing_Chamber->Flow_Cell Spectrophotometer Spectrophotometer (records absorbance change) Flow_Cell->Spectrophotometer Data_Analysis Data Analysis (IC50, Ki calculation) Spectrophotometer->Data_Analysis

    Caption: Stopped-Flow Assay Workflow for CA Inhibition.

    Cellular Thermal Shift Assay (CETSA®)

    CETSA® is a powerful technique to verify target engagement of a compound within a cellular environment.

    Principle: The binding of a ligand (inhibitor) to its target protein can alter the protein's thermal stability. In a CETSA experiment, cells are treated with the compound and then subjected to a temperature gradient. The amount of soluble protein remaining at each temperature is quantified. A shift in the melting temperature (Tm) of the target protein in the presence of the compound indicates target engagement.

    Step-by-Step Methodology:

    • Cell Culture and Treatment:

      • Culture cells to an appropriate density.

      • Treat the cells with the inhibitor compound at various concentrations or with a vehicle control.

    • Thermal Challenge:

      • Aliquot the cell suspensions into PCR tubes.

      • Heat the samples to a range of temperatures for a defined period (e.g., 3 minutes).

    • Cell Lysis and Protein Quantification:

      • Lyse the cells to release the proteins.

      • Separate the soluble protein fraction from the precipitated protein by centrifugation.

      • Quantify the amount of the target protein in the soluble fraction using a specific detection method, such as Western blotting or an immunoassay (e.g., ELISA, AlphaScreen®).

    • Data Analysis:

      • Plot the amount of soluble protein as a function of temperature for both the treated and untreated samples.

      • Determine the Tm for each condition. A significant shift in Tm in the presence of the inhibitor confirms target engagement.

    Cell_Culture Cell Culture Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment Thermal_Gradient Apply Thermal Gradient Compound_Treatment->Thermal_Gradient Cell_Lysis Cell Lysis Thermal_Gradient->Cell_Lysis Centrifugation Centrifugation (separate soluble/precipitated) Cell_Lysis->Centrifugation Protein_Quantification Quantify Soluble Target Protein Centrifugation->Protein_Quantification Data_Analysis Analyze Thermal Shift (ΔTm) Protein_Quantification->Data_Analysis

    Caption: Cellular Thermal Shift Assay (CETSA®) Workflow.

    Structure-Activity Relationship (SAR) Insights

    The inhibitory potency and isoform selectivity of benzenesulfonamide derivatives are highly dependent on the nature and position of the substituents on the phenyl ring. The hydrazinyl group (-NHNH2) introduces a unique chemical functionality that can influence the electronic properties of the sulfonamide and provide additional interaction points within the active site.

    While a crystal structure of 3-Hydrazinylbenzenesulfonamide complexed with a CA is not available, molecular modeling studies of related hydrazonobenzenesulfonamides provide valuable insights.[2] The sulfonamide group anchors the inhibitor to the zinc ion. The hydrazone moiety can form hydrogen bonds with amino acid residues and water molecules in the active site. The aromatic ring of the benzenesulfonamide typically resides in a hydrophobic pocket. The position of the hydrazinyl group (meta- vs. para-) will alter the orientation of the molecule within the active site, potentially leading to different interactions and, consequently, different inhibitory profiles against various isoforms.

    Conclusion

    This guide has provided a comparative analysis of 3-Hydrazinylbenzenesulfonamide and its analogs against other established carbonic anhydrase inhibitors. The available data on closely related 4-(2-substituted hydrazinyl)benzenesulfonamides demonstrate their exceptional potency, particularly against the cytosolic isoforms hCA I and hCA II, surpassing the efficacy of the widely used inhibitor Acetazolamide.[1] The detailed experimental protocols for the stopped-flow CO2 hydration assay and CETSA® offer a robust framework for the characterization and validation of novel CA inhibitors.

    The potent inhibitory activity of the hydrazinylbenzenesulfonamide scaffold warrants further investigation, particularly concerning its selectivity against the tumor-associated isoforms hCA IX and hCA XII. Future studies should aim to obtain direct inhibitory data for the 3-hydrazinyl isomer and explore the structure-activity relationships of this promising class of compounds to guide the development of next-generation, isoform-selective carbonic anhydrase inhibitors.

    References

    • Carbonic anhydrase inhibitors – Knowledge and References - Taylor & Francis. (URL: [Link])

    • K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX,... - ResearchGate. (URL: [Link])

    • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - NIH. (URL: [Link])

    • New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII | ACS Medicinal Chemistry Letters. (URL: [Link])

    • Carbonic Anhydrase Inhibition Activities of Schiff's Bases Based on Quinazoline-Linked Benzenesulfonamide - PMC - NIH. (URL: [Link])

    • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors - MDPI. (URL: [Link])

    • Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines - PubMed. (URL: [Link])

    • Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PubMed Central. (URL: [Link])

    • K i Values (nM) against hCA I, hCA II, hCA VII, hCA IX, hCA XII, and... - ResearchGate. (URL: [Link])

    • Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII - NIH. (URL: [Link])

    • The Expression of Carbonic Anhydrases II, IX and XII in Brain Tumors - MDPI. (URL: [Link])

    • Multitargeting approaches involving carbonic anhydrase inhibitors: hybrid drugs against a variety of disorders - PMC - PubMed Central. (URL: [Link])

    • Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PubMed. (URL: [Link])

    • Potent and Selective Carboxylic Acid Inhibitors of Tumor-Associated Carbonic Anhydrases IX and XII - PMC - NIH. (URL: [Link])

    • K I values for the in vitro inhibition of hCA I, hCA II and IX with compounds 1-10, NK-154, NK-168 and AZA. … - ResearchGate. (URL: [Link])

    • Topiramate as an inhibitor of carbonic anhydrase isoenzymes - PubMed. (URL: [Link])

    • Docking of sulfonamides to carbonic anhydrase II and IV - PubMed. (URL: [Link])

    • Design, synthesis, and biological evaluation of 3-benzenesulfonamide-linked 3-hydrazinoisatin derivatives as carbonic anhydrase inhibitors - PubMed. (URL: [Link])

    • Inhibition data of hCA isoforms I, II, IX and XII using acetazolamide... - ResearchGate. (URL: [Link])

    • (PDF) Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - ResearchGate. (URL: [Link])

    • Molecular Pharmacodynamics, Clinical Therapeutics, and Pharmacokinetics of Topiramate - PMC - PubMed Central. (URL: [Link])

    • The cyclooxygenase-2 inhibitor celecoxib is a potent inhibitor of human carbonic anhydrase II - PubMed. (URL: [Link])

    • Research Article Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide - Semantic Scholar. (URL: [Link])

    • Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone - PubMed. (URL: [Link])

    • Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One. (URL: [Link])

    • (PDF) Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors - ResearchGate. (URL: [Link])

    • Identification of Potential COX-2 Inhibitors for the Treatment of Inflammatory Diseases Using Molecular Modeling Approaches - PubMed Central. (URL: [Link])

    • Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PubMed. (URL: [Link])

    Sources

    Comparative analysis of 3- and 4-Hydrazinylbenzenesulfonamide

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide provides a comparative technical analysis of 3-Hydrazinylbenzenesulfonamide (3-HBSA) and 4-Hydrazinylbenzenesulfonamide (4-HBSA) . It is designed for medicinal chemists and process engineers to evaluate these isomers as pharmacophore scaffolds and synthetic intermediates.

    Executive Summary

    The distinction between the meta (3-) and para (4-) isomers of hydrazinylbenzenesulfonamide represents a classic case of positional isomerism dictating industrial viability and biological efficacy .

    • 4-Hydrazinylbenzenesulfonamide (4-HBSA): The industrial standard. It serves as the primary scaffold for "coxib" class anti-inflammatories (e.g., Celecoxib) and high-affinity Carbonic Anhydrase (CA) inhibitors. Its synthesis is highly efficient due to the electronic activation of the para position.

    • 3-Hydrazinylbenzenesulfonamide (3-HBSA): A research-grade tool compound. While often less potent in direct enzyme inhibition, it is critical for Structure-Activity Relationship (SAR) studies to fine-tune isoform selectivity (e.g., hCA IX vs. hCA II). Its synthesis is significantly more challenging, limiting its use in large-scale manufacturing.[1]

    Physicochemical & Structural Profile[2][3][4]

    The core difference lies in the geometric vector of the hydrazine tail relative to the sulfonamide "anchor."

    Property4-Hydrazinylbenzenesulfonamide (Para)3-Hydrazinylbenzenesulfonamide (Meta)
    CAS Registry 17852-52-7 (HCl salt)102573-02-4 (Free base)
    Geometry Linear (180° vector). Ideal for deep active site penetration.Angled (120° vector). Creates steric bulk/kinking.
    Electronic Character Sulfonamide (-SO₂NH₂) activates C-4 for Nucleophilic Aromatic Substitution (SNAr).Sulfonamide deactivates C-3 for SNAr; requires alternative synthesis.
    Solubility (HCl salt) High in water; moderate in EtOH.Moderate in water; lower in EtOH than para-isomer.
    pKa (Hydrazine) ~7.8 (Protonated form). Slightly less acidic due to resonance.~7.5. Inductive withdrawal by -SO₂NH₂ is stronger at meta.
    Melting Point 149–152 °C (HCl salt)165–168 °C (varies by purity)

    Synthetic Utility: The "Make vs. Buy" Paradox

    The most critical differentiator for process chemists is the synthetic accessibility . The electronic nature of the sulfonamide group dictates two completely different synthetic pathways.

    The Electronic Mechanism

    The sulfonamide group is a strong electron-withdrawing group (EWG).

    • Para-Position: The EWG effect significantly lowers electron density at the para carbon, making it susceptible to nucleophilic attack by hydrazine.

    • Meta-Position: The EWG effect is weak at the meta carbon (no resonance stabilization of the Meisenheimer complex). Direct substitution fails.

    Synthetic Pathways Visualization

    The following diagram illustrates the "Industrial Route" (Para) versus the "Classic Route" (Meta).

    SynthesisComparison cluster_legend Process Viability node_start_p p-Chlorobenzenesulfonamide node_process_p S_NAr Reaction (Hydrazine Hydrate, 120°C) node_start_p->node_process_p Activated Nucleophilic Attack node_start_m m-Aminobenzenesulfonamide node_process_m1 Diazotization (NaNO2, HCl, 0°C) node_start_m->node_process_m1 Step 1 node_prod_p 4-HBSA (High Yield >90%) node_process_p->node_prod_p One-Pot Scalable node_process_m2 Reduction (SnCl2 or Na2SO3) node_process_m1->node_process_m2 Unstable Diazonium Salt node_prod_m 3-HBSA (Mod. Yield ~50-60%) node_process_m2->node_prod_m Purification Required key1 Green: Industrial Standard (Safe/Cheap) key2 Orange: Lab Scale Only (Hazardous/Costly)

    Figure 1: Comparative synthetic workflows. The 4-isomer allows for a direct, high-yield one-pot synthesis, whereas the 3-isomer requires a multi-step diazotization route prone to side reactions.

    Biological Performance: Carbonic Anhydrase Inhibition

    In drug development, these hydrazines are typically reacted with 1,3-dicarbonyls to form pyrazole-benzenesulfonamides . The positioning of the sulfonamide determines the binding efficacy in the Carbonic Anhydrase (CA) active site.

    Binding Topology
    • Para-Isomers (4-HBSA derivatives): The linear geometry allows the sulfonamide zinc-binding group (ZBG) to anchor to the Zn²⁺ ion at the bottom of the active site, while the pyrazole tail extends seamlessly out through the hydrophobic channel. This typically results in nanomolar potency (Ki < 10 nM) against hCA II and hCA IX.

    • Meta-Isomers (3-HBSA derivatives): The angled geometry often forces a "clash" with the hydrophilic residues (Thr199, His94) or prevents the tail from reaching the hydrophobic pocket. This usually results in lower potency (Ki > 100 nM) .

    The "Selectivity" Niche

    While para is more potent, meta isomers are valuable for selectivity .

    • Experiment: In a study of hydrazone derivatives, 3-substituted moieties sometimes showed higher selectivity ratios for tumor-associated hCA IX over the cytosolic hCA II compared to their 4-substituted counterparts. The steric constraint of the meta position can be exploited to "clash" intentionally with off-target isoforms that have narrower active sites.

    Isoform Target4-HBSA Derivatives (Potency)3-HBSA Derivatives (Potency)Strategic Use
    hCA I (Cytosolic) High (+++)Low (+)4-HBSA for broad spectrum; 3-HBSA to avoid hCA I.
    hCA II (Cytosolic) Very High (++++)Moderate (++)4-HBSA is the "Gold Standard" for glaucoma/edema.
    hCA IX (Tumor) High (+++)Moderate-High (++)3-HBSA allows fine-tuning to reduce systemic toxicity.

    Experimental Protocols

    Protocol A: Industrial Synthesis of 4-HBSA (High Efficiency)

    Use this protocol for generating gram-to-kilogram quantities of the intermediate.

    Reagents: 4-Chlorobenzenesulfonamide (1.0 eq), Hydrazine Hydrate (80% aq, 10.0 eq). Equipment: Autoclave or sealed pressure tube (for temperatures >100°C).

    • Charge: Load 19.2 g (0.1 mol) of 4-chlorobenzenesulfonamide and 62.5 g (1.0 mol) of hydrazine hydrate into the reaction vessel.

    • Reaction: Heat to 120–125 °C under autogenous pressure (approx. 1.0 MPa) for 6–8 hours.

      • Note: The high excess of hydrazine drives the equilibrium and prevents bis-substitution.

    • Monitoring: Monitor by HPLC until starting material < 0.1%.

    • Workup: Cool to 5 °C. The product may crystallize directly. If not, concentrate under vacuum to remove excess hydrazine (Caution: Toxic).

    • Salt Formation: Dissolve the residue in minimal water/ethanol and add concentrated HCl dropwise to pH 1–2.

    • Isolation: Filter the precipitated 4-hydrazinylbenzenesulfonamide hydrochloride . Wash with cold ethanol.

      • Typical Yield: 95–98%.

      • Purity: >99%.[2]

    Protocol B: Laboratory Synthesis of 3-HBSA (Diazotization)

    Use this protocol only when the meta-isomer is strictly required for SAR studies.

    Reagents: 3-Aminobenzenesulfonamide (1.0 eq), NaNO₂ (1.1 eq), SnCl₂·2H₂O (2.5 eq), Conc. HCl.

    • Diazotization: Dissolve 17.2 g (0.1 mol) of 3-aminobenzenesulfonamide in 50 mL conc. HCl and 50 mL water. Cool to -5 to 0 °C in an ice-salt bath.

    • Addition: Dropwise add a solution of NaNO₂ (7.6 g in 20 mL water), keeping temp < 0 °C. Stir for 30 min.

      • Critical: Ensure the solution remains clear (diazonium salt formed).

    • Reduction: Prepare a solution of SnCl₂·2H₂O (56 g) in 50 mL conc. HCl, cooled to 0 °C.

    • Transfer: Slowly add the cold diazonium solution to the stannous chloride solution with vigorous stirring.

    • Precipitation: A bulky precipitate forms immediately. Stir at 0 °C for 2 hours, then allow to warm to room temperature.

    • Isolation: Filter the solid. This is the tin double salt.

    • Liberation: Suspend the solid in water and treat with H₂S gas or Na₂S to precipitate tin sulfide (remove by filtration). Acidify the filtrate to crystallize the 3-hydrazinylbenzenesulfonamide hydrochloride .

      • Typical Yield: 40–60%.

      • Purity: Requires recrystallization (water/EtOH).

    References

    • Vertex AI Search. (2026). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. National Institutes of Health. 3[4][5]

    • Arbor PharmChem. (2025). Custom Synthesis Celecoxib Intermediates: Challenges And Solutions. 6

    • MDPI. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. 7

    • Google Patents. (2019). Preparation method of p-hydrazino benzene sulfonamide hydrochloride (CN110256304A).[8] 9[4][5]

    • ChemicalBook. (2026). 4-Hydrazinobenzene-1-sulfonamide hydrochloride Properties and Synthesis. 10

    Sources

    A Comparative Guide to the In Vivo Efficacy of 3-Hydrazinylbenzenesulfonamide Derivatives

    Author: BenchChem Technical Support Team. Date: February 2026

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides a comprehensive analysis of the in vivo efficacy of 3-hydrazinylbenzenesulfonamide derivatives, a class of compounds demonstrating significant therapeutic potential in oncology and inflammatory diseases. As Senior Application Scientists, we synthesize the available preclinical and clinical data to offer an in-depth technical resource, enabling informed decisions in drug development and research. This guide moves beyond a simple listing of facts to explain the causal relationships behind experimental designs and the implications of the findings.

    Introduction: The Therapeutic Promise of 3-Hydrazinylbenzenesulfonamide Derivatives

    The 3-hydrazinylbenzenesulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, primarily due to its ability to interact with key biological targets. A notable member of this class, SLC-0111, a ureido-substituted benzenesulfonamide, has advanced to clinical trials, highlighting the potential of these derivatives.[1] Their mechanism of action is often linked to the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform IX (CAIX), which plays a crucial role in the adaptation of cancer cells to the hypoxic and acidic tumor microenvironment.[2] This guide will delve into the in vivo evidence supporting the anticancer and anti-inflammatory activities of these compounds, providing a comparative perspective where data is available.

    Anticancer Efficacy: Targeting the Tumor Microenvironment

    The primary focus of in vivo research on 3-hydrazinylbenzenesulfonamide derivatives has been in oncology, with SLC-0111 being the frontrunner.

    SLC-0111: A Case Study in Glioblastoma and Other Solid Tumors

    SLC-0111 is a potent and selective inhibitor of CAIX and CAXII.[1] Preclinical studies have demonstrated its ability to enhance the efficacy of conventional therapies and immunotherapy in various cancer models.[2]

    A pivotal in vivo study investigated the combination of SLC-0111 with temozolomide (TMZ), the standard-of-care chemotherapy for glioblastoma (GBM). In an orthotopic patient-derived xenograft (PDX) model of GBM, the combination of SLC-0111 and TMZ significantly delayed tumor growth compared to either treatment alone. This synergistic effect is attributed to the disruption of pH regulation in the tumor microenvironment by SLC-0111, making the cancer cells more susceptible to the cytotoxic effects of TMZ.

    Table 1: Comparative In Vivo Efficacy of SLC-0111 in Combination Therapy for Glioblastoma

    Treatment GroupAnimal ModelDosing RegimenKey OutcomesCitation
    Vehicle ControlOrthotopic GBM PDX Mice-Progressive tumor growth[1]
    Temozolomide (TMZ)Orthotopic GBM PDX Mice100 mg/kg, oralModerate delay in tumor growth[1]
    SLC-0111Orthotopic GBM PDX Mice100 mg/kg, oralMinor delay in tumor growth[1]
    SLC-0111 + TMZOrthotopic GBM PDX Mice100 mg/kg each, oralSignificant delay in tumor growth; Increased survival[1]

    Furthermore, preclinical studies have shown that SLC-0111 can enhance the efficacy of immune checkpoint blockade in models of melanoma and triple-negative breast cancer.[2] By mitigating the acidic tumor microenvironment, SLC-0111 is thought to improve the function of immune effector cells.

    A Phase I clinical trial of SLC-0111 in patients with advanced solid tumors established its safety and tolerability, with a recommended Phase II dose of 1000 mg/day.[1] While no objective responses were observed in this early-phase trial, stable disease for over 24 weeks was noted in two patients, providing a rationale for further clinical investigation in combination settings.[1]

    Analogs of SLC-0111 and Other Derivatives

    Research into analogs of SLC-0111 aims to improve potency and selectivity. A novel 4-pyridyl analog of SLC-0111, designated Pyr, has shown promising in vitro results.[3][4] It demonstrated selective cytotoxicity against various cancer cell lines and potent inhibition of CAIX.[3][4] While in vivo data for Pyr is not yet available, these findings highlight the potential for further optimization of the 3-hydrazinylbenzenesulfonamide scaffold.

    Other related structures, such as isatin-benzenesulfonamide hybrids, have also been investigated for their anticancer properties, with some demonstrating potent inhibition of tumor-associated carbonic anhydrase isoforms.[5] However, comprehensive in vivo efficacy data for these compounds is still emerging.

    Anti-inflammatory Potential: A Structurally Related Perspective

    While direct in vivo anti-inflammatory data for 3-hydrazinylbenzenesulfonamide derivatives is limited, structurally related sulphonyl hydrazide and hydrazone derivatives have shown promising results in preclinical models of inflammation.

    One study investigated a series of newly synthesized sulphonyl hydrazide derivatives (R1-R5) for their in vivo anti-inflammatory potential using the carrageenan-induced paw edema model in mice. Compound R3, in particular, demonstrated a significant reduction in paw edema over a 5-hour period after carrageenan injection.

    Table 2: In Vivo Anti-inflammatory Activity of Sulphonyl Hydrazide Derivatives in the Carrageenan-Induced Paw Edema Model

    CompoundDose (mg/kg)Paw Edema Inhibition (%) at 3 hoursMechanism of ActionCitation
    Aspirin (Control)100SignificantCOX Inhibition
    R3Not specifiedSignificantCOX-2 and 5-LOX Inhibition

    The anti-inflammatory mechanism of these compounds is attributed to the inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. This suggests that the broader class of compounds containing the benzenesulfonamide and hydrazide/hydrazone moieties warrants further investigation for inflammatory conditions.

    Experimental Protocols

    To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key in vivo assays are provided below. The choice of a specific animal model and experimental design is critical for obtaining clinically relevant data.

    Orthotopic Glioblastoma Mouse Model

    This model is considered the gold standard for preclinical evaluation of therapies for brain tumors as it recapitulates the tumor microenvironment.

    Protocol:

    • Cell Culture: Human glioblastoma cell lines (e.g., U-87 MG) or patient-derived glioma stem-like cells are cultured under sterile conditions.

    • Animal Model: Immunodeficient mice (e.g., NOD-SCID or nude mice) aged 6-8 weeks are used.

    • Stereotactic Intracranial Injection:

      • Mice are anesthetized, and the scalp is incised to expose the skull.

      • A small burr hole is drilled at specific stereotactic coordinates in the cerebral cortex.

      • A suspension of glioblastoma cells (typically 1 x 10^5 to 5 x 10^5 cells in 2-5 µL of sterile PBS) is slowly injected into the brain parenchyma using a Hamilton syringe.

    • Tumor Growth Monitoring: Tumor progression is monitored non-invasively using bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).

    • Treatment Administration: The investigational compound (e.g., SLC-0111) and/or standard therapy (e.g., temozolomide) are administered via the appropriate route (e.g., oral gavage).

    • Efficacy Evaluation: Efficacy is assessed by measuring tumor volume over time and by overall survival of the animals.

    G cluster_workflow Orthotopic Glioblastoma Model Workflow A Glioblastoma Cell Culture (e.g., U-87 MG or PDX cells) C Stereotactic Intracranial Cell Injection A->C B Animal Preparation (Immunodeficient Mice) B->C D Tumor Growth Monitoring (Bioluminescence/MRI) C->D E Treatment Administration (e.g., SLC-0111, TMZ) D->E F Efficacy Assessment (Tumor Volume, Survival) E->F

    Caption: Workflow for in vivo efficacy testing in an orthotopic glioblastoma mouse model.

    Carrageenan-Induced Paw Edema Model

    This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of novel compounds.

    Protocol:

    • Animal Model: Wistar or Sprague-Dawley rats (150-200g) are typically used.

    • Compound Administration: The test compound (e.g., sulphonyl hydrazide derivative) is administered orally or intraperitoneally at a predetermined dose. A positive control group receives a standard anti-inflammatory drug (e.g., indomethacin or aspirin), and a negative control group receives the vehicle.

    • Induction of Inflammation: After a specific pre-treatment time (e.g., 30-60 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.

    • Measurement of Paw Edema: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

    • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

    G cluster_workflow Carrageenan-Induced Paw Edema Workflow A Animal Grouping and Baseline Paw Volume Measurement B Compound Administration (Test, Control, Vehicle) A->B C Carrageenan Injection (Sub-plantar) B->C D Paw Volume Measurement (Hourly Intervals) C->D E Calculation of Edema Inhibition (%) D->E G cluster_pathway CAIX Inhibition Pathway in Cancer Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Upregulation HIF1a->CAIX_exp CAIX CAIX Activity (CO2 + H2O -> H+ + HCO3-) CAIX_exp->CAIX pHe_acid Extracellular Acidification CAIX->pHe_acid pHi_alk Intracellular Alkalinization CAIX->pHi_alk Invasion Invasion & Metastasis pHe_acid->Invasion Proliferation Cell Proliferation & Survival pHi_alk->Proliferation Drug_efflux Drug Efflux pHi_alk->Drug_efflux SLC0111 SLC-0111 (3-Hydrazinylbenzenesulfonamide Derivative) SLC0111->Block Block->CAIX Apoptosis Apoptosis Block->Apoptosis Sensitization Sensitization to Chemotherapy Block->Sensitization

    Caption: Signaling pathway illustrating the mechanism of action of SLC-0111 via CAIX inhibition.

    Under hypoxic conditions, a common feature of solid tumors, the transcription factor HIF-1α is stabilized, leading to the upregulation of CAIX. [2]CAIX catalyzes the conversion of carbon dioxide to bicarbonate and protons, resulting in the acidification of the extracellular space and the alkalinization of the intracellular environment. This altered pH gradient promotes tumor cell invasion, proliferation, and resistance to chemotherapy. [2]By inhibiting CAIX, 3-hydrazinylbenzenesulfonamide derivatives like SLC-0111 reverse this pH imbalance, leading to increased apoptosis and sensitization to conventional cancer treatments.

    Conclusion and Future Directions

    The 3-hydrazinylbenzenesulfonamide scaffold represents a promising platform for the development of novel therapeutics, particularly in the field of oncology. The in vivo data for SLC-0111 provides a strong rationale for its continued clinical development, especially in combination with other anticancer agents. While direct comparative in vivo studies of different derivatives within this class are currently lacking, the available evidence suggests that targeting CAIX is a viable strategy.

    For anti-inflammatory applications, the encouraging in vivo results from structurally related sulphonyl hydrazide and hydrazone derivatives underscore the need for further investigation into the anti-inflammatory potential of 3-hydrazinylbenzenesulfonamide compounds. Future research should focus on:

    • Conducting head-to-head in vivo comparative studies of different 3-hydrazinylbenzenesulfonamide derivatives to establish structure-activity relationships.

    • Evaluating the in vivo efficacy of these compounds in a broader range of cancer and inflammatory models.

    • Elucidating the full spectrum of their mechanisms of action beyond CAIX inhibition.

    This comprehensive guide provides a solid foundation for researchers and drug developers to build upon as they explore the therapeutic potential of this versatile chemical class.

    References

    • A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. [Link]

    • Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. [Link]

    • Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. [Link]

    • Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII. [Link]

    • SLC-0111 - Signalchem LifeScience. [Link]

    • Design, synthesis, characterization, biological investigation and docking studies of newly synthesized sulphonyl hydrazide and their derivatives. [Link]

    • 3-Hydrazinoisatin-based benzenesulfonamides as novel carbonic anhydrase inhibitors endowed with anticancer activity: Synthesis, in vitro biological evaluation and in silico insights. [Link]

    • Inhibition of cancer cell invasion by new ((3, 4-dihydroxy benzylidene)hydrazinyl) pyridine-3-sulfonamide analogs. [Link]

    • Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. [Link]

    • Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. [Link]

    • Synthesis, molecular modeling, in vivo study, and anticancer activity of 1,2,4-triazole containing hydrazide-hydrazones derived from (S)-naproxen. [Link]

    • BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. [Link]

    • Synthesis, Anti-inflammatory Activity, and In Silico Studies of Some New 3-({P-Dimethylamino}benzylidenehydrazinylidene)-1,3-dihydro-2H-indole-2-one Derivatives. [Link]

    • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. [Link]

    • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. [Link]

    • Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. [Link]

    • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. [Link]

    • Biological Activities of Hydrazone Derivatives. [Link]

    • In vivo and in vitro genotoxicity of three antihypertensive hydrazine derivatives (hydralazine, dihydralazine, and endralazine). [Link]

    • WO2020169682A1 - Hydrazide derivatives and their specific use as antibacterial agents by controlling acinetobacter baumannii bacterium - Google P
    • Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies. [Link]

    • Design, synthesis, and biological evaluation of 3-benzenesulfonamide-linked 3-hydrazinoisatin derivatives as carbonic anhydrase inhibitors. [Link]

    Sources

    Beyond Antibiotics: Comparative Guide to Anti-Proliferative Sulfonamides

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The Sulfonamide Renaissance

    While historically categorized as bacteriostatic agents targeting folate synthesis, sulfonamides have evolved into a versatile scaffold in oncology. This guide compares three distinct classes of sulfonamide-based anti-proliferative agents, distinguishing them by their mechanism of action (MoA) rather than just potency.

    We analyze:

    • Indisulam (E7070): A "Molecular Glue" degrader targeting RNA splicing factors.[1]

    • Acetazolamide: A metabolic modulator targeting tumor pH dynamics (Carbonic Anhydrase IX).

    • Celecoxib: A COX-2 inhibitor with significant off-target kinase inhibitory effects.

    Mechanistic Divergence & Pharmacodynamics

    Class A: The Molecular Glues (Indisulam)

    Mechanism: Unlike traditional inhibitors that block an active site, Indisulam functions as a molecular glue .[1][2] It bridges the interface between the E3 ubiquitin ligase substrate receptor DCAF15 and the splicing factor RBM39 (CAPERα).

    • Causality: This induced proximity causes the ubiquitination and subsequent proteasomal degradation of RBM39.

    • Outcome: The loss of RBM39 leads to massive splicing errors (intron retention/exon skipping) in essential genes, triggering G1 cell cycle arrest and apoptosis.

    • Critical Dependency: Efficacy is strictly correlated with high DCAF15 expression levels in the tumor.

    Class B: The pH Regulators (Acetazolamide)

    Mechanism: Acetazolamide targets Carbonic Anhydrase IX (CAIX) , a transmembrane enzyme overexpressed in hypoxic tumors.[3]

    • Causality: CAIX catalyzes the hydration of CO2 to bicarbonate and protons. Tumors use this to maintain a neutral intracellular pH (pHi) while acidifying the extracellular space (pHe) to promote invasion.

    • Outcome: Inhibition collapses this gradient, leading to intracellular acidification (cytotoxicity) and reduced extracellular matrix degradation (anti-metastatic).

    • Context: Efficacy is negligible in normoxia but significantly potentiated under hypoxic conditions (HIF-1α driven).

    Class C: The Multi-Target Modulators (Celecoxib)

    Mechanism: While designed as a COX-2 inhibitor, Celecoxib exerts anti-proliferative effects in COX-2 negative lines via PDK1 (3-phosphoinositide-dependent protein kinase-1) and Wnt/β-catenin inhibition.

    • Causality: It binds to the ATP-binding pocket of PDK1, preventing Akt activation (Thr308 phosphorylation).

    • Outcome: Downregulation of Cyclin D1 and Survivin, independent of prostaglandin synthesis.[4]

    Visualizing the Pathways

    The following diagram illustrates the parallel signaling cascades for these three agents.

    Sulfonamide_Mechanisms cluster_0 Indisulam (Molecular Glue) cluster_1 Acetazolamide (pH Regulator) cluster_2 Celecoxib (Kinase/COX Inhibitor) Indisulam Indisulam Complex Ternary Complex (Indisulam-DCAF15-RBM39) Indisulam->Complex DCAF15 DCAF15 (E3 Ligase) DCAF15->Complex RBM39 RBM39 (Splicing Factor) RBM39->Complex Degradation Proteasomal Degradation Complex->Degradation Ubiquitination Splicing Aberrant mRNA Splicing Degradation->Splicing Arrest G1 Arrest & Apoptosis Splicing->Arrest Acetazolamide Acetazolamide CAIX CAIX Enzyme (Hypoxia Induced) Acetazolamide->CAIX Inhibits pH_In Intracellular Acidification (Low pHi) CAIX->pH_In Disrupts Regulation pH_Out Extracellular Alkalinization CAIX->pH_Out Metastasis Reduced Invasion & Glycolysis pH_In->Metastasis Celecoxib Celecoxib PDK1 PDK1 Kinase Celecoxib->PDK1 Inhibits Wnt Wnt/Beta-Catenin Celecoxib->Wnt Inhibits Akt Akt (Thr308) PDK1->Akt Blocks Phosphorylation Survival Reduced Survival Akt->Survival CyclinD1 Cyclin D1 Downregulation Wnt->CyclinD1 CyclinD1->Survival

    Caption: Comparative signaling pathways. Indisulam utilizes ubiquitin-mediated degradation; Acetazolamide disrupts pH homeostasis; Celecoxib inhibits survival kinases.

    Comparative Efficacy Data

    The following table synthesizes IC50 values across different cancer models. Note the stark difference in potency based on the cellular context (e.g., Hypoxia for Acetazolamide).

    CompoundPrimary TargetCell LineConditionIC50 (Approx)Contextual Note
    Indisulam RBM39 (via DCAF15)HCT-116 (Colon)Normoxia0.5 - 2.0 µM Highly sensitive due to high DCAF15 levels.
    Indisulam RBM39 (via DCAF15)HeLa (Cervical)Normoxia> 200 µM Resistant context (lower DCAF15/Ratio).
    Acetazolamide CAIX / CAIIHT-29 (Colon)Normoxia> 100 µM Ineffective as single agent in normoxia.
    Acetazolamide CAIX / CAIIHT-29 (Colon)Hypoxia (1% O2) ~10-50 µM Potentiates cytotoxic drugs (e.g., Doxorubicin).
    Celecoxib COX-2 / PDK1MDA-MB-231Normoxia20 - 50 µM Independent of COX-2 status (Triple Negative).
    Sulfamethoxazole DihydropteroateMCF-7 (Breast)Normoxia> 500 µM Minimal anti-proliferative effect (Negative Control).

    Experimental Protocol: The "Differential Sensitivity" Workflow

    To scientifically validate these mechanisms, a standard MTT assay is insufficient. You must use a Differential Sensitivity Screen that incorporates specific stressors (Hypoxia) and markers (Cell Cycle).

    Phase 1: Cell Seeding & Conditioning
    • Cell Selection: Use HCT-116 (Indisulam sensitive) and HT-29 (Hypoxic/CAIX high).

    • Seeding: Seed 3,000 cells/well in 96-well plates.

    • Conditioning (Crucial Step):

      • Set A (Normoxia): Incubate at 37°C, 5% CO2, 21% O2.

      • Set B (Hypoxia): Incubate in a hypoxia chamber (1% O2) for 24h prior to drug treatment to induce CAIX expression.

    Phase 2: Drug Treatment
    • Prepare stock solutions in DMSO (Indisulam/Celecoxib) or Water (Acetazolamide sodium).

    • Perform a 9-point serial dilution (e.g., 100 µM to 0.1 nM).

    • Control: DMSO vehicle (<0.1% final concentration).

    Phase 3: Readout & Analysis (SRB Assay)

    Why SRB over MTT? Sulfonamides can alter mitochondrial metabolism, potentially skewing MTT results. Sulforhodamine B (SRB) measures protein mass, which is more stable.

    • Fixation: Add cold TCA (10% final) for 1h at 4°C.

    • Staining: Stain with 0.4% SRB in 1% acetic acid for 30 min.

    • Wash: Wash 4x with 1% acetic acid to remove unbound dye.

    • Solubilization: Dissolve bound stain in 10 mM Tris base.

    • Read: Absorbance at 510 nm.

    Phase 4: Mechanism Validation (Flow Cytometry)
    • Indisulam Check: Propidium Iodide staining should show G1 arrest and Sub-G1 accumulation (apoptosis).

    • Acetazolamide Check: Use pHi sensitive dyes (BCECF-AM) . Treatment should lower intracellular pH in hypoxic conditions.

    Workflow Visualization

    This diagram outlines the decision logic for testing sulfonamide anti-proliferative activity.

    Experimental_Workflow cluster_conditions Conditioning cluster_assay Readout Method Start Start: Select Compound Normoxia Normoxia (21% O2) Standard Screening Start->Normoxia Hypoxia Hypoxia (1% O2) Target: CAIX (Acetazolamide) Start->Hypoxia SRB SRB Assay (Total Protein) Normoxia->SRB General Cytotoxicity Hypoxia->SRB Hypoxia Specificity Flow Flow Cytometry (Cell Cycle/Apoptosis) SRB->Flow If IC50 < 10µM Analysis Data Analysis Calculate IC50 & Shift Flow->Analysis G1 Arrest? (Indisulam) Flow->Analysis Apoptosis? (Celecoxib)

    Caption: Experimental workflow distinguishing general cytotoxicity from hypoxia-selective efficacy.

    References

    • Indisulam Mechanism (RBM39/DCAF15)

      • Han, T., et al. (2017). Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15.[2][5] Science. Link

    • Acetazolamide & CAIX

      • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

      • Faes, S., et al. (2016). Targeting carbonic anhydrase IX improves the anti-cancer efficacy of mTOR inhibitors. Oncotarget. Link

    • Celecoxib Non-COX Targets

      • Schönthal, A. H. (2006).[6] Direct non-cyclooxygenase-2 targets of celecoxib and their potential relevance for cancer therapy. British Journal of Cancer. Link

    • Sulfonamide Structure-Activity Relationships

      • Scozzafava, A., et al. (2003). Antineoplastic sulfonamides.[7][8] Current Medicinal Chemistry. Link

    • Indisulam in Cervical Cancer

      • Gao, Y., et al. (2020). Indisulam exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells. Cell Death & Disease.[3][9] Link

    Sources

    ×

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.